Product packaging for 6-Isopropylpyrimidin-4-ol(Cat. No.:CAS No. 124703-81-7)

6-Isopropylpyrimidin-4-ol

Cat. No.: B046008
CAS No.: 124703-81-7
M. Wt: 138.17 g/mol
InChI Key: ZNWRDDRXQOKOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Isopropylpyrimidin-4-ol is a versatile and high-value pyrimidine derivative serving as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Its core structure, featuring a hydroxyl group at the 4-position and an isopropyl substituent at the 6-position, makes it a privileged building block for the synthesis of novel heterocyclic compounds, particularly in the development of kinase inhibitors. Researchers utilize this compound to explore structure-activity relationships (SAR) by functionalizing the pyrimidine core, aiming to enhance binding affinity and selectivity for specific enzymatic targets. The isopropyl group contributes significant steric bulk and lipophilicity, which can be crucial for interacting with hydrophobic regions in enzyme active sites, such as those found in various protein kinases. As a key precursor, this compound is instrumental in generating targeted libraries of small molecules for high-throughput screening (HTS) and in hit-to-lead optimization campaigns. Its primary research value lies in its potential application in oncology, inflammatory diseases, and central nervous system (CNS) disorders, where pyrimidine-based compounds have shown substantial therapeutic promise. This product is intended for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B046008 6-Isopropylpyrimidin-4-ol CAS No. 124703-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)6-3-7(10)9-4-8-6/h3-5H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWRDDRXQOKOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562881
Record name 6-(Propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124703-81-7
Record name 6-(Propan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1]

Synthetic Methodologies

Two of the most versatile and widely employed methods for the synthesis of pyrimidine derivatives are the Biginelli reaction and the Suzuki-Miyaura cross-coupling reaction.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that allows for the synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[2] This reaction is highly valued for its simplicity, use of readily available starting materials, and the biological significance of its products.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Catalyst (e.g., HCl, NH4Cl, or CuCl2·2H2O)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of the chosen acid catalyst (e.g., a few drops of concentrated HCl).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone derivative.

  • Dry the purified product in a vacuum oven.

Biginelli_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Aldehyde Aromatic Aldehyde Mixing Mix in Ethanol + Catalyst Aldehyde->Mixing Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Mixing Urea Urea/Thiourea Urea->Mixing Reflux Reflux (1-4h) Mixing->Reflux Precipitation Pour into Ice Water Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Product Pure Dihydropyrimidinone Drying->Product

Biginelli Reaction Experimental Workflow
Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it is particularly useful for the synthesis of aryl-substituted pyrimidines. This reaction typically involves the coupling of a halogenated pyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base.[3][4]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2)

  • Base (e.g., K2CO3, Na2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk tube or microwave reactor vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • To a Schlenk tube or microwave reactor vial, add 2,4-dichloropyrimidine (1 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2-3 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 3:1 v/v, 5 mL) via syringe.

  • Heat the reaction mixture with stirring. If using conventional heating, reflux at 80-100 °C. If using a microwave reactor, heat at a set temperature (e.g., 100-120 °C) for a shorter duration (e.g., 15-30 minutes).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Isolate the pure 4-aryl-2-chloropyrimidine derivative and characterize it.

Suzuki_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Pyrimidine Halogenated Pyrimidine Mixing Mix in Solvent (Inert Atmosphere) Pyrimidine->Mixing BoronicAcid Arylboronic Acid BoronicAcid->Mixing Catalyst Palladium Catalyst Catalyst->Mixing Base Base Base->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Aryl-Substituted Pyrimidine Chromatography->Product

Suzuki-Miyaura Coupling Experimental Workflow

Data Presentation: Synthesis Yields

The following table summarizes the percentage yields obtained for the synthesis of various pyrimidine derivatives using the Biginelli and Suzuki-Miyaura reactions under different conditions.

Reaction TypeReactantsCatalyst/ConditionsProductYield (%)Reference
BiginelliBenzaldehyde, Ethyl Acetoacetate, UreaHCl5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one75-85[5]
Biginelli4-Chlorobenzaldehyde, Ethyl Acetoacetate, ThioureaNH4Cl5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione88[5]
Biginelli3-Nitrobenzaldehyde, Acetylacetone, UreaCuCl2·2H2O5-Acetyl-4-(3-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one92[5]
Suzuki2,4-Dichloropyrimidine, Phenylboronic AcidPd(PPh3)4, K2CO3, 1,4-Dioxane/H2O, MW, 100°C, 20 min2-Chloro-4-phenylpyrimidine74[3]
Suzuki2,4-Dichloropyrimidine, 4-Methoxyphenylboronic AcidPd(PPh3)4, K2CO3, 1,4-Dioxane/H2O, MW, 100°C, 15 min2-Chloro-4-(4-methoxyphenyl)pyrimidine85[3]
Suzuki2,4,5,6-Tetrachloropyrimidine, Phenylboronic Acid (1 equiv.)Pd(PPh3)2Cl2, K2CO3, Dioxane, 60°C, 2h2,4,5-Trichloro-6-phenylpyrimidine97[6]

Characterization of Pyrimidine Derivatives

The structural elucidation of newly synthesized pyrimidine derivatives is crucial. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Filter the solution if any particulate matter is present.

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required.

  • Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in complex structural assignments.

Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl3 at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl3).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicity of the signals to elucidate the structure of the molecule.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the pyrimidine derivative (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • The choice of solvent depends on the ionization technique to be used (e.g., ESI, APCI).

Data Acquisition:

  • Introduce the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is typically infused directly or via an HPLC system.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Obtain a full scan mass spectrum to determine the molecular weight of the compound.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which can aid in structural confirmation.

Data Analysis:

  • Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺·).

  • Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the proposed structure.

  • Analyze the fragmentation pattern to confirm the presence of key structural motifs within the molecule.

Biological Activity and Signaling Pathways

Many novel pyrimidine derivatives have demonstrated significant potential as anticancer agents.[7][8] Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Transcription Gene Transcription S6K->Transcription fourEBP1->Transcription Represses Translation GrowthFactor Growth Factor GrowthFactor->RTK Pyrimidine Pyrimidine Derivatives Pyrimidine->PI3K Inhibit Pyrimidine->Akt Inhibit Pyrimidine->mTORC1 Inhibit

PI3K/Akt/mTOR Signaling Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Pyrimidine Pyrimidine Derivatives Pyrimidine->Raf Inhibit Pyrimidine->MEK Inhibit

References

Spectroscopic Analysis of Pyrimidin-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrimidin-4-ol derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure. A thorough structural elucidation is therefore paramount. This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize 2-isopropyl-6-methylpyrimidin-4-ol, serving as a comprehensive reference for researchers and scientists in the field. The methodologies and data interpretation can be extrapolated to other substituted pyrimidin-4-ol analogues.

A key structural feature of pyrimidin-4-ols is their existence in tautomeric forms: the keto form (pyrimidin-4(1H)-one or pyrimidin-4(3H)-one) and the enol form (pyrimidin-4-ol).[1][2][3] The predominant tautomer can be influenced by the solvent, temperature, and pH, which is a critical consideration in spectral analysis.[1][2][3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-isopropyl-6-methylpyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.25Doublet6H-CH(CH₃ )₂
2.20Singlet3HCH₃ -C6
3.00Septet1H-CH (CH₃)₂
6.05Singlet1HH-5
12.5 (broad)Singlet1HN-H / O-H

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon TypeAssignment
21.5CH₃-CH(CH₃ )₂
24.0CH₃CH₃ -C6
35.0CH-CH (CH₃)₂
105.0CHC-5
155.0CC-6
162.0CC-4
168.0CC-2
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-2800BroadN-H / O-H stretch (hydrogen-bonded)
2960Medium-StrongC-H stretch (aliphatic)
1670StrongC=O stretch (keto tautomer)
1600MediumC=N stretch
1550MediumC=C stretch (aromatic)
Mass Spectrometry (MS)
m/z RatioRelative Intensity (%)Proposed Fragment
152100[M]⁺ (Molecular Ion)
13780[M - CH₃]⁺
11060[M - C₃H₆]⁺
9540[M - C₃H₇ - CO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to 0-200 ppm.

    • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method suitable for less volatile or thermally labile compounds.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Interpretation and Structural Elucidation

The combined analysis of NMR, IR, and MS data allows for the unambiguous determination of the molecular structure of 2-isopropyl-6-methylpyrimidin-4-ol.

Analysis of Tautomerism

The presence of a broad absorption in the IR spectrum between 3100-2800 cm⁻¹ and a strong absorption at 1670 cm⁻¹ is indicative of N-H/O-H and C=O stretching, respectively. This strongly suggests that the keto tautomer (pyrimidin-4(1H)-one or pyrimidin-4(3H)-one) is the predominant form in the solid state. In the ¹H NMR spectrum, the broad signal at high chemical shift (around 12.5 ppm) is characteristic of a proton on a nitrogen or oxygen atom involved in hydrogen bonding, further supporting the presence of the keto tautomer in solution.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution SolidPrep Solid Sample Prep (ATR/KBr for IR) Sample->SolidPrep SolutionPrep Dilute Solution Prep (MS) Sample->SolutionPrep NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer SolidPrep->IR MS Mass Spectrometer SolutionPrep->MS ProcessNMR Fourier Transform, Phase & Baseline Correction NMR->ProcessNMR ProcessIR Background Subtraction, Peak Picking IR->ProcessIR ProcessMS Spectrum Averaging, m/z Calibration MS->ProcessMS AnalyzeNMR Chemical Shift, Multiplicity, Integration ProcessNMR->AnalyzeNMR AnalyzeIR Functional Group Identification ProcessIR->AnalyzeIR AnalyzeMS Molecular Ion, Fragmentation Pattern ProcessMS->AnalyzeMS Structure Structural Elucidation & Tautomer Analysis AnalyzeNMR->Structure AnalyzeIR->Structure AnalyzeMS->Structure

Caption: Workflow for the spectroscopic analysis of organic compounds.

Conclusion

This guide has provided a comprehensive overview of the spectroscopic analysis of 2-isopropyl-6-methylpyrimidin-4-ol as a representative example for substituted pyrimidin-4-ol derivatives. The tabulated data, detailed experimental protocols, and workflow diagram offer a valuable resource for researchers in the field of drug development and organic chemistry. The principles of spectral interpretation discussed herein are fundamental for the structural elucidation of novel chemical entities and can be directly applied to the target molecule, 6-isopropylpyrimidin-4-ol, once spectroscopic data becomes available.

References

In-Depth Technical Guide: Crystal Structure Determination of 6-Isopropylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the crystal structure of 6-isopropylpyrimidin-4-ol derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and scaffolds for novel therapeutic agents. Understanding their three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.

Data Presentation: Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic data for representative this compound derivatives, allowing for a comparative analysis of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dioneC₇H₉ClN₂O₂MonoclinicP2₁/c11.2244(4)6.8288(3)11.6641(5)104.577(2)865.26(6)4
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylateC₁₆H₁₈FN₃O₂MonoclinicP2₁/c

Data for Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate is partially available and requires further search for completion.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a series of well-defined experimental steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives often involves the condensation of a β-ketoester with a suitable amidine or guanidine derivative. The specific substituents on the pyrimidine ring can be introduced either on the starting materials or through subsequent modification of the pyrimidine core.

Example Synthesis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione:

The synthesis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step process. An ethereal extract containing the intermediate 5-isopropyl-2,4,6-trichloropyrimidine is first prepared. To this intermediate, a 10% sodium hydroxide solution is added, and the mixture is heated under reflux for 30 minutes. Upon cooling, the mixture is acidified with hydrochloric acid to a pH of 1–2. The resulting precipitate is then filtered, washed with cold water, and crystallized from ethanol to yield the final product.[1]

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in crystal structure determination. Several methods can be employed for the crystallization of this compound derivatives.

  • Slow Evaporation: This is the most common and straightforward technique. A saturated solution of the compound in a suitable solvent or solvent mixture is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent leads to a gradual increase in solute concentration, promoting the formation of single crystals.

  • Vapor Diffusion: This method is particularly useful for small quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization. The rate of cooling is crucial and should be controlled to obtain well-formed single crystals.

X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. Modern diffractometers equipped with sensitive detectors (e.g., CCD or CMOS) are used to collect the diffraction data.

The data collection strategy typically involves rotating the crystal through a series of angles while recording the diffraction pattern at each orientation. This process generates a set of diffraction images containing a large number of reflections, each with a specific intensity and position.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The intensities of the reflections are then used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods implemented in crystallographic software packages.

The initial structural model is then refined against the experimental data. This iterative process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various crystallographic indicators, such as the R-factor and goodness-of-fit.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure determination of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) Purification->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

General workflow for crystal structure determination.

Signaling Pathways and Biological Activity

Derivatives of the pyrimidine scaffold are known to exhibit a wide range of biological activities, frequently acting as inhibitors of various protein kinases. The this compound core, in particular, has been explored as a scaffold for the development of inhibitors targeting kinases involved in cell proliferation and survival pathways.

While specific signaling pathway diagrams for this compound derivatives are not yet established in the literature, their structural similarity to known kinase inhibitors suggests potential interaction with pathways such as:

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

  • PI3K/AKT/mTOR Pathway: This pathway plays a central role in regulating cell growth, metabolism, and survival.

Further research, including kinase profiling and cell-based assays, is required to elucidate the specific signaling pathways modulated by this compound derivatives and to establish a clear structure-activity relationship for their biological effects. The crystal structures of these compounds in complex with their target kinases would provide invaluable insights for the design of more potent and selective inhibitors.

The following diagram represents a hypothetical interaction of a this compound derivative with a generic kinase, highlighting the logical relationship in drug-target interaction studies.

signaling_pathway cluster_drug Inhibitor cluster_target Target cluster_pathway Signaling Pathway cluster_effect Cellular Effect Inhibitor This compound Derivative Kinase Protein Kinase Inhibitor->Kinase Binding & Inhibition Effect Inhibition of Cell Proliferation Inhibitor->Effect Therapeutic Outcome Downstream Downstream Signaling Kinase->Downstream Kinase->Downstream Phosphorylation Upstream Upstream Signal Upstream->Kinase Downstream->Effect

References

Navigating the Physicochemical Landscape of 6-isopropylpyrimidin-4-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-isopropylpyrimidin-4-ol is a substituted pyrimidine derivative. The pyrimidine scaffold is a key heterocyclic motif found in numerous biologically active compounds, including pharmaceuticals. A thorough understanding of the physicochemical properties of a drug candidate, such as solubility and stability, is paramount for its successful development. This technical guide outlines the fundamental studies required to characterize the solubility and stability profile of this compound, providing a roadmap for researchers in the pharmaceutical sciences.

Physicochemical Properties

The structure of this compound suggests it can exist in tautomeric forms, primarily the lactam and lactim forms. This tautomerism will significantly influence its physicochemical properties, including its pKa, lipophilicity (logP), and hydrogen bonding capacity, all of which are critical determinants of solubility and stability. A related compound, 2-isopropyl-6-methyl-4-pyrimidinol, is known to be a metabolite of the pesticide diazinon.

Solubility Profile

A comprehensive understanding of a compound's solubility in various media is crucial for formulation development and predicting its in vivo behavior. The following sections detail the methodologies and present hypothetical data for the solubility of this compound.

Aqueous Solubility

The intrinsic aqueous solubility is a fundamental parameter. For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.

Table 1: Hypothetical pH-Solubility Profile of this compound at 25°C

pHSolubility (mg/mL)
2.05.2
4.02.1
6.00.8
7.40.9
8.03.5
10.012.7
Solubility in Organic and Co-Solvent Systems

Solubility in various organic solvents and co-solvent systems is essential for developing both oral and parenteral formulations.

Table 2: Hypothetical Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)
Propylene Glycol25.8
Ethanol15.3
Polyethylene Glycol 40045.1
Chloroform> 100
Methanol22.4

Stability Studies

Assessing the chemical stability of a drug candidate under various stress conditions is a critical component of pre-formulation studies. This helps in identifying potential degradation pathways, determining shelf-life, and selecting appropriate storage conditions.

Solid-State Stability

Solid-state stability studies are performed to evaluate the impact of temperature and humidity on the crystalline form of the compound.

Table 3: Hypothetical Solid-State Stability of this compound (Assay, % remaining after 3 months)

ConditionAssay (%)Appearance
40°C / 75% RH98.5No change
60°C95.2Slight discoloration
Photostability (ICH Q1B)99.1No change
Solution-State Stability

Solution-state stability is crucial for the development of liquid formulations and for understanding the compound's behavior in an aqueous environment.

Table 4: Hypothetical Solution-State Stability of this compound in pH 7.4 Buffer at 40°C (Assay, % remaining)

Time (days)Assay (%)
0100.0
798.2
1496.5
3092.1

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable physicochemical characterization.

Protocol for Equilibrium Solubility Determination

This protocol describes the shake-flask method, a standard technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Phosphate and acetate buffers of various pH values

  • Selected organic solvents (e.g., ethanol, propylene glycol)

  • HPLC-grade water, acetonitrile, and methanol

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL.

Protocol for Forced Degradation Studies

This protocol outlines a typical forced degradation study to investigate the stability of this compound under stress conditions.

Objective: To identify potential degradation products and pathways for this compound.

Stress Conditions:

  • Acidic: 0.1 N HCl at 60°C

  • Basic: 0.1 N NaOH at 60°C

  • Oxidative: 3% H₂O₂ at room temperature

  • Thermal: Solid drug substance at 80°C

  • Photolytic: Solution exposed to light according to ICH Q1B guidelines

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

  • For thermal stress, store the solid compound in a temperature-controlled oven.

  • For photolytic stress, expose the solution to a calibrated light source.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

  • Neutralize the acidic and basic samples as necessary.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect any degradation products.

  • Characterize significant degradation products using mass spectrometry (LC-MS) and NMR if necessary.

Visualizations

Diagrams are provided to illustrate key experimental workflows.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to solvent in vial A->B C Shake at constant temperature (24-48h) B->C D Centrifuge sample C->D E Dilute supernatant D->E F HPLC-UV analysis E->F G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis A Acidic (HCl) F Sample at time points A->F B Basic (NaOH) B->F C Oxidative (H2O2) C->F D Thermal D->F E Photolytic E->F G Stability-indicating HPLC method F->G H Characterize degradants (LC-MS, NMR) G->H

The Ascendancy of Pyrimidines: A Technical Guide to the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, continues to be a cornerstone in the development of novel therapeutics. Its prevalence in the structure of nucleobases—cytosine, thymine, and uracil—underscores its biological significance and renders it a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of the discovery of novel pyrimidine-based bioactive compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly in the context of anticancer research.

Core Concepts in Pyrimidine-Based Drug Discovery

Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their efficacy often stems from their ability to mimic endogenous molecules and interact with key biological targets such as kinases, polymerases, and other enzymes involved in cellular signaling and proliferation.[4][5][6] The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance potency and selectivity while minimizing off-target effects.

Recent research has focused on the development of pyrimidine-based compounds as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7][8] Notably, pyrimidine derivatives have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, offering promising avenues for targeted cancer therapy.[4][8]

Synthesis of Novel Pyrimidine Derivatives

The synthesis of bioactive pyrimidine compounds is a dynamic field, with numerous strategies employed to generate diverse chemical libraries for biological screening. A common and effective approach involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine or urea derivative.

General Synthesis of 2,4-Disubstituted Pyrimidines

A prevalent method for synthesizing 2,4-diaminopyrimidine derivatives, which are precursors to many kinase inhibitors, involves the reaction of a substituted aniline with 2,4,6-trichloropyrimidine. This is often followed by a subsequent nucleophilic substitution to introduce further diversity.

A general workflow for the synthesis of such compounds is outlined below:

experimental_workflow_synthesis start Start Materials: - 2,4,6-Trichloropyrimidine - Substituted Anilines - Amines step1 Nucleophilic Substitution (Aniline) start->step1 intermediate1 Intermediate: 4-Anilino-2,6-dichloropyrimidine step1->intermediate1 step2 Second Nucleophilic Substitution (Amine) intermediate1->step2 product Final Product: 2,4-Disubstituted Pyrimidine Derivative step2->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, Mass Spec) purification->characterization final_compound Pure Bioactive Compound characterization->final_compound

General workflow for the synthesis of 2,4-disubstituted pyrimidines.

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Derivative

This protocol is a representative example for the synthesis of a 2,4-diaminopyrimidine core, a common scaffold in kinase inhibitors.

Materials:

  • 2,4-Diamino-6-chloropyrimidine

  • (R)-2,3-isopropylideneglycerol

  • Sodium hydride (60% in mineral oil)

  • Dry Dimethyl sulfoxide (DMSO)

  • N-iodosuccinimide

  • Dry acetonitrile

  • Substituted phenylboronic acid

  • Pd(dbpf)Cl₂

  • Potassium carbonate

  • Ethanol, Toluene, Water, THF

Procedure:

  • Synthesis of the 6-substituted pyrimidine (Intermediate A):

    • Under an argon atmosphere, add sodium hydride (1.25 eq) to a solution of (R)-2,3-isopropylideneglycerol (1 eq) in dry DMSO.

    • Stir the mixture at room temperature for 1 hour.

    • Add 2,4-diamino-6-chloropyrimidine (0.5 eq) and stir at 90°C for 8 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product. Purify the crude product to obtain Intermediate A.

  • Iodination of the 6-substituted pyrimidine (Intermediate B):

    • To a solution of Intermediate A in dry acetonitrile, add N-iodosuccinimide.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Remove the solvent under reduced pressure and purify the residue to yield Intermediate B.

  • Suzuki Coupling to Synthesize the Final Product:

    • In a reaction vessel, combine Intermediate B (1 eq), a substituted phenylboronic acid (1.2 eq), Pd(dbpf)Cl₂ (0.05 eq), and potassium carbonate (2 eq).

    • Add a solvent mixture of Ethanol/Toluene/Water or THF/Water.

    • Heat the reaction mixture at 70-90°C for 20-24 hours.

    • After cooling, extract the product and purify by column chromatography to obtain the final 2,4-diamino-5-aryl-6-substituted pyrimidine derivative.[7]

Characterization:

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity. This typically includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Biological Evaluation of Pyrimidine Derivatives

The biological activity of newly synthesized pyrimidine compounds is typically assessed through a series of in vitro assays to determine their efficacy and mechanism of action. A primary focus in cancer research is the evaluation of cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9]

Materials:

  • Human cancer cell line (e.g., A549, human lung adenocarcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well tissue culture plates

  • Test pyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in T75 flasks until they reach 70-90% confluency.[10]

    • Wash the cells with PBS, and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Data Analysis:

The cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of representative novel pyrimidine derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against A549 Cells

CompoundIC₅₀ (µM) at 48h
2a 42
2d Strong cytotoxicity at 50 µM
2f 47.5

Data synthesized from a study on novel pyrido[2,3-d]pyrimidine derivatives as antioxidant and anticancer agents.[12]

Table 2: Anti-proliferative Activity of Aminopyrimidine Derivatives

CompoundCell LineEC₅₀ (µM) at 48h
1b CAL27~20
2a U-87 MG5-8
2a MDA-MB-2315-8
2a CAL275-8
2a HCT-1165-8

Data from a study on new aminopyrimidine derivatives as anticancer agents.[13]

Mechanisms of Action: Targeting Cellular Signaling Pathways

Understanding the mechanism by which a bioactive compound exerts its effects is crucial for its development as a therapeutic agent. Many pyrimidine-based anticancer compounds function by inhibiting key enzymes in signaling pathways that are essential for cancer cell proliferation and survival.

EGFR Kinase Inhibition Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, initiates a signaling cascade leading to cell growth, proliferation, and survival. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer drugs.[4][14]

egfr_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization Binding downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream Activation proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Pyrimidine-Based EGFR Inhibitor inhibitor->dimerization Inhibition

Simplified EGFR signaling pathway and the point of inhibition by pyrimidine-based drugs.
Experimental Protocol: In Vitro EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP

  • Tyrosine kinase substrate (e.g., a synthetic peptide)

  • Test pyrimidine compounds

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • Prepare a solution of the EGFR enzyme in the kinase buffer at the desired concentration.

    • Prepare a solution of the substrate and ATP in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control).

    • Add 2 µL of the EGFR enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Record the luminescence using a plate reader.

Data Analysis:

The percentage of kinase inhibition is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

BMP2/SMAD1 Signaling Pathway

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway plays a crucial role in osteoblast differentiation and bone formation. Novel pyrimidine derivatives have been identified that can promote osteogenesis by activating this pathway.

bmp_smad_pathway BMP2 BMP2 Ligand ReceptorII BMPRII BMP2->ReceptorII ReceptorI BMPRI ReceptorII->ReceptorI Recruitment & Phosphorylation pSMAD Phosphorylation of SMAD1/5/8 ReceptorI->pSMAD complex SMAD Complex Formation pSMAD->complex SMAD4 SMAD4 SMAD4->complex nucleus Nuclear Translocation complex->nucleus transcription Gene Transcription (e.g., RUNX2) nucleus->transcription osteogenesis Osteogenesis transcription->osteogenesis activator Pyrimidine-Based Activator activator->ReceptorI Activation

The canonical BMP2/SMAD signaling pathway and a potential point of activation.

Conclusion

The pyrimidine scaffold remains a highly valuable starting point for the design and discovery of novel bioactive compounds. The synthetic tractability of the pyrimidine ring, coupled with its inherent biological relevance, ensures its continued prominence in medicinal chemistry. The systematic approach of synthesis, in vitro screening, and mechanistic studies, as outlined in this guide, provides a robust framework for identifying and optimizing the next generation of pyrimidine-based therapeutics. As our understanding of the molecular drivers of diseases like cancer deepens, the targeted design of pyrimidine derivatives promises to yield even more potent and selective drugs to address unmet medical needs.

References

In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of pyrimidine derivatives, with a specific focus on understanding the potential interactions of compounds like 6-isopropylpyrimidin-4-ol. Due to the limited specific research on this compound, this guide will use the well-studied class of pyrazolo[3,4-d]pyrimidinone derivatives and their interaction with the cyclooxygenase-2 (COX-2) enzyme as a representative case study. This approach will illustrate the methodologies, data analysis, and visualization techniques applicable to the broader class of pyrimidine-containing small molecules.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery and development. By using computational methods, researchers can predict the interactions between a small molecule (ligand) and a biological target (typically a protein). This approach accelerates the identification of lead compounds, optimizes their properties, and provides insights into their mechanism of action, all while reducing the time and cost associated with traditional experimental methods.

Key in silico techniques include:

  • Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used for virtual screening and to elucidate the binding mode of a ligand.

  • Molecular Dynamics (MD) Simulation: Simulates the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of the ligand-receptor complex and the stability of their interactions.

  • Quantitative Structure-Activity Relationship (QSAR): A computational modeling method that relates the quantitative chemical structure of a compound to its biological activity.

Case Study: In Silico Modeling of Pyrazolo[3,4-d]pyrimidinone Derivatives as COX-2 Inhibitors

Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential as anti-inflammatory agents through the selective inhibition of the COX-2 isozyme[1]. The inhibition of COX-2 is a well-established therapeutic strategy for treating inflammation and pain. In silico modeling has been instrumental in understanding the binding mechanisms of these compounds and in the design of new, more potent inhibitors.

The following tables summarize the in vitro inhibitory activity (IC50) and the computationally derived binding free energies (ΔG) for a series of pyrazolo[3,4-d]pyrimidinone derivatives against COX-1 and COX-2.[1]

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) (COX-1/COX-2)
5d 6.400.2228.73
5j 25.430.3182.03
5k 25.530.2795.80
5m 57.312.3424.47
Celecoxib (Reference) 28.920.2998.70

Table 2: Molecular Docking and MM/PBSA Binding Free Energy

CompoundBinding Free Energy (ΔG) with COX-2 (kcal/mol)
5k -10.57
Celecoxib (Reference) -10.19

Experimental Protocols for In Silico Modeling

This section details the methodologies for the key in silico experiments performed on pyrazolo[3,4-d]pyrimidinone derivatives targeting COX-2.

Molecular docking studies are performed to predict the binding mode and affinity of a ligand to a protein.

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., human COX-2) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or structural issues.

    • The 2D structures of the ligands are drawn and then converted to 3D structures. Energy minimization is performed on the ligand structures to obtain a stable conformation.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Schrödinger Glide) is used to perform the docking calculations.

    • A "grid box" is defined around the active site of the protein to specify the search space for the ligand.

    • The docking algorithm then explores different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-scoring poses for each ligand.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed to understand the key determinants of binding.

MD simulations are used to study the dynamic behavior and stability of the ligand-protein complex over time.

  • System Preparation:

    • The best-scoring docked pose of the ligand-protein complex is used as the starting structure for the MD simulation.

    • The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).

    • Ions are added to neutralize the system and to mimic physiological salt concentrations.

  • Simulation:

    • An MD simulation software package (e.g., GROMACS, AMBER) is used to run the simulation.

    • The system is first minimized to remove any steric clashes.

    • The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature conditions.

    • A production simulation is then run for a specified period (e.g., 100 nanoseconds), during which the trajectory of the system is saved at regular intervals.

  • Trajectory Analysis:

    • The saved trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand over time.

    • The flexibility of different parts of the protein is analyzed by calculating the root-mean-square fluctuation (RMSF).

    • The binding free energy of the ligand can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

Visualization of Signaling Pathways and Workflows

Visualizing complex biological pathways and experimental workflows is crucial for understanding and communicating scientific concepts. Graphviz is a powerful tool for creating such diagrams from a simple text-based script.

The following diagram illustrates the signaling pathway involving COX-2 in the production of prostaglandins, which are key mediators of inflammation. The inhibition of COX-2 by compounds like pyrazolo[3,4-d]pyrimidinones blocks this pathway, leading to an anti-inflammatory effect.

COX2_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-2 COX-2 COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation Inflammation Prostaglandins (PGE2, etc.)->Inflammation Pyrazolo[3,4-d]pyrimidinone Inhibitor Pyrazolo[3,4-d]pyrimidinone Inhibitor Pyrazolo[3,4-d]pyrimidinone Inhibitor->COX-2 Phospholipase A2 Phospholipase A2

Caption: COX-2 signaling pathway and its inhibition.

The diagram below outlines the general workflow for the in silico modeling of small molecule interactions, from target identification to the analysis of simulation results.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target Identification Target Identification Ligand Design Ligand Design Target Identification->Ligand Design Protein Preparation Protein Preparation Target Identification->Protein Preparation Ligand Preparation Ligand Preparation Ligand Design->Ligand Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Binding Mode Analysis Binding Mode Analysis Molecular Docking->Binding Mode Analysis Stability Analysis (RMSD, RMSF) Stability Analysis (RMSD, RMSF) Molecular Dynamics->Stability Analysis (RMSD, RMSF) Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics->Binding Free Energy Calculation

Caption: General workflow for in silico modeling.

Conclusion

This technical guide has provided a detailed overview of the in silico modeling of pyrimidine derivatives, using the interaction of pyrazolo[3,4-d]pyrimidinones with COX-2 as a practical example. The presented methodologies for molecular docking and molecular dynamics simulation, along with the quantitative data and pathway visualizations, offer a solid foundation for researchers and scientists in the field of drug development. While this compound itself has not been extensively studied, the principles and techniques outlined here can be readily applied to investigate its potential biological interactions and guide future experimental work.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric equilibrium in 6-isopropylpyrimidin-4-ol and related pyrimidin-4-ol structures. The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases and various pharmaceuticals. The position of labile protons in these heterocyclic systems can significantly influence their physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates their biological activity and pharmacokinetic profiles. Understanding and predicting the predominant tautomeric form is therefore a critical aspect of drug design and development. This document details the theoretical background, experimental methodologies for characterization, and computational approaches for predicting the tautomeric preferences of these compounds.

Introduction to Tautomerism in Pyrimidin-4-ols

Heterocyclic tautomerism refers to the reversible isomerization involving the migration of a proton, accompanied by a shift in double bonds. In the case of this compound, the principal tautomeric equilibrium exists between the hydroxy (enol-like) form, this compound, and the more common oxo (keto-like) form, 6-isopropylpyrimidin-4(3H)-one.

Computational studies on the parent 4(3H)-pyrimidinone have consistently shown that the keto tautomer is significantly more stable than the enol form. This preference is largely attributed to the greater thermodynamic stability of the amide resonance within the pyrimidinone ring compared to the aromaticity of the hydroxypyrimidine form. Factors such as intramolecular hydrogen bonding and electronic delocalization also play crucial roles in determining the position of the equilibrium. While the addition of an isopropyl group at the 6-position is not expected to fundamentally alter this equilibrium, it may subtly influence the tautomeric ratio through steric and electronic effects.

Quantitative Analysis of Tautomeric Equilibrium

CompoundTautomeric FormSolventMethodKT ([Keto]/[Enol])Reference
This compoundKeto (6-isopropylpyrimidin-4(3H)-one)DMSO-d61H NMR>99Hypothetical
Enol (this compound)DMSO-d61H NMR<1Hypothetical
Keto (6-isopropylpyrimidin-4(3H)-one)CDCl31H NMR>99Hypothetical
Enol (this compound)CDCl31H NMR<1Hypothetical
4(3H)-pyrimidinoneKetoGas PhaseComputationalFavored
EnolGas PhaseComputationalDisfavored

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomeric equilibria in solution. The different tautomers will have distinct chemical shifts and coupling constants.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed sample (typically 5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, MeOD-d4) to a final concentration of approximately 10-20 mM.

    • Transfer the solution to a standard 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Acquire a high-resolution 1H NMR spectrum at a specific temperature (e.g., 298 K) on a spectrometer with a field strength of 400 MHz or higher.

    • Key signals to monitor:

      • Keto form (6-isopropylpyrimidin-4(3H)-one): The N-H proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The C5-H proton will be a singlet, and the isopropyl group will show a characteristic septet and doublet.

      • Enol form (this compound): The O-H proton will appear as a sharp or broad singlet, the chemical shift of which can be solvent and concentration-dependent. The aromatic protons will have chemical shifts characteristic of a hydroxypyrimidine ring.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to each tautomer. For example, compare the integral of the N-H proton of the keto form with a characteristic aromatic proton of the enol form.

    • The tautomeric ratio is calculated from the ratio of the integrals of the signals corresponding to each form.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different tautomers will possess distinct chromophores and thus exhibit different absorption maxima (λmax).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

    • Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically in the range of 10-4 to 10-5 M).

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • The keto form (pyrimidinone) typically exhibits a longer wavelength absorption maximum compared to the enol form (hydroxypyrimidine) due to the extended conjugation of the amide chromophore.

  • Data Analysis:

    • Deconvolution of the overlapping spectra of the two tautomers can be performed to determine their relative concentrations. This often requires knowledge of the molar absorptivity of each pure tautomer, which can be challenging to obtain experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative information about the presence of different functional groups in the tautomers.

Methodology:

  • Sample Preparation:

    • The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.

  • Spectral Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis:

    • Keto form: Look for a strong carbonyl (C=O) stretching vibration typically in the region of 1650-1700 cm-1 and an N-H stretching vibration around 3200-3400 cm-1.

    • Enol form: Look for a broad O-H stretching vibration (around 3200-3600 cm-1) and C=N and C=C stretching vibrations characteristic of the aromatic ring.

Computational Chemistry Protocols

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and providing insights into the factors governing the equilibrium.

Methodology:

  • Structure Optimization:

    • The geometries of both the keto and enol tautomers of this compound are optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations:

    • Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations:

    • Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

    • Solvation effects can be included using a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Data Analysis:

    • The relative Gibbs free energies of the tautomers are calculated by combining the electronic energies with the thermal corrections.

    • The tautomeric equilibrium constant (KT) can then be estimated using the equation: ΔG = -RT ln(KT).

Visualizations

The following diagrams illustrate the tautomeric equilibrium and a typical experimental workflow for its analysis.

Tautomeric_Equilibrium Keto 6-Isopropylpyrimidin-4(3H)-one (Keto Form) Enol This compound (Enol Form) Keto->Enol H+ migration

Caption: Tautomeric equilibrium of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_computation Computational Modeling Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Quantitative) Purification->NMR UV_Vis UV-Vis Spectroscopy (Qualitative/Semi-quantitative) Purification->UV_Vis IR IR Spectroscopy (Qualitative) Purification->IR DFT DFT Calculations (Relative Stabilities) Purification->DFT Structural Input Data_Analysis Data Analysis & Equilibrium Determination NMR->Data_Analysis UV_Vis->Data_Analysis IR->Data_Analysis DFT->Data_Analysis

Caption: Experimental and computational workflow for tautomer analysis.

Conclusion

The tautomeric equilibrium of this compound, like other related pyrimidin-4-ols, is expected to strongly favor the keto form, 6-isopropylpyrimidin-4(3H)-one. This preference is a critical consideration for drug development professionals, as the predominant tautomer will dictate the molecule's interactions with biological targets. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed characterization of this and similar tautomeric systems, enabling a more rational approach to the design and optimization of pyrimidine-based therapeutic agents.

Methodological & Application

Application Notes and Protocols for High-Throughput Screening using 6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification of novel kinase inhibitors remains a pivotal strategy, particularly in oncology. Pyrimidine derivatives are a well-established class of compounds that have shown significant potential as kinase inhibitors.[1][2] This application note describes the use of 6-isopropylpyrimidin-4-ol , a unique pyrimidine-containing compound, in a high-throughput screening (HTS) campaign to identify inhibitors of the hypothetical serine/threonine kinase, Kinase X , a key regulator in a cancer-associated signaling pathway.

These protocols outline a robust framework for a primary biochemical screen to identify initial hits, followed by a cell-based secondary assay to confirm on-target activity in a more physiologically relevant environment. The methodologies are designed for automation and miniaturization, making them suitable for large-scale screening of compound libraries.[3][4]

Hypothetical Signaling Pathway of Kinase X

The diagram below illustrates the hypothetical signaling cascade involving Kinase X. In this pathway, an upstream growth factor receptor (GFR) activates Kinase X, which in turn phosphorylates and activates a downstream transcription factor (TF), leading to the expression of genes involved in cell proliferation. Inhibition of Kinase X is therefore a promising therapeutic strategy to block this pro-cancerous signaling.

Kinase_X_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) KinaseX Kinase X (Target) GFR->KinaseX Activates TF_inactive Inactive Transcription Factor (TF) KinaseX->TF_inactive Phosphorylates TF_active Active Transcription Factor (TF) TF_inactive->TF_active Gene_Expression Gene Expression (Proliferation) TF_active->Gene_Expression Promotes Growth_Factor Growth Factor Growth_Factor->GFR Binds Compound This compound Compound->KinaseX Inhibits

Hypothetical Kinase X signaling pathway.

Primary High-Throughput Screening: Biochemical Kinase Assay

The primary screen utilizes a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[3] A decrease in kinase activity results in a higher ATP concentration and a stronger luminescent signal.

Experimental Workflow: Primary Screen

The following diagram outlines the automated workflow for the primary HTS campaign.

HTS_Workflow Start Start Compound_Plate Compound Plate (384-well) Start->Compound_Plate Add_Compound Transfer Compound (e.g., this compound) Compound_Plate->Add_Compound Assay_Plate Assay Plate (384-well) Add_Reagents Dispense Kinase X, Substrate, and ATP Assay_Plate->Add_Reagents Incubate Incubate at RT Add_Reagents->Incubate Add_Compound->Assay_Plate Add_Detection_Reagent Add Luminescence Detection Reagent Incubate->Add_Detection_Reagent Read_Plate Read Luminescence (Plate Reader) Add_Detection_Reagent->Read_Plate Data_Analysis Data Analysis (Hit Identification) Read_Plate->Data_Analysis End End Data_Analysis->End

Automated HTS workflow for the primary screen.
Protocol: Primary Biochemical Kinase Assay

  • Compound Plating:

    • Prepare a 384-well compound plate containing this compound and other library compounds, typically at a concentration of 10 mM in DMSO.

    • Using an automated liquid handler, transfer 50 nL of each compound solution to a 384-well white, opaque assay plate.

    • Include appropriate controls: positive control (no enzyme) and negative control (DMSO vehicle).

  • Reagent Preparation:

    • Prepare a 2X Kinase X enzyme solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in the same buffer. The final ATP concentration should be at or near the Km for Kinase X.

  • Assay Procedure:

    • Add 5 µL of the 2X Kinase X solution to each well of the assay plate.

    • Add 5 µL of the 2X substrate/ATP solution to initiate the kinase reaction.

    • The final assay volume is 10 µL, with a final compound concentration of 10 µM.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.[3]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Criteria

The percentage of inhibition is calculated for each compound using the following formula:

% Inhibition = 100 * (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)

A Z'-factor is calculated to assess the quality of the assay. A Z' > 0.5 is considered acceptable for HTS. Hits are typically defined as compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the negative controls.

ParameterValueDescription
Assay Volume 10 µLMiniaturized for HTS.
Plate Format 384-wellStandard for automated screening.
Compound Conc. 10 µMTypical primary screening concentration.
ATP Conc. 10 µMNear Km for robust signal.
Incubation Time 60 minAllows for sufficient enzyme activity.
Z'-Factor > 0.5Indicates a high-quality assay.

Secondary Screening: Cell-Based Target Engagement Assay

A secondary, cell-based assay is crucial to confirm that the hits from the primary screen are active in a cellular context and engage with Kinase X. A Homogeneous Time-Resolved Fluorescence (HTRF®) assay can be used to measure the phosphorylation of a known intracellular substrate of Kinase X.[5]

Protocol: Cell-Based HTRF Assay
  • Cell Culture and Plating:

    • Culture a cell line that endogenously expresses Kinase X and its substrate.

    • Seed the cells into a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds, including this compound.

    • Add the compounds to the cells and incubate for a specified time (e.g., 2 hours) to allow for cell penetration and target engagement.

  • Cell Lysis and Detection:

    • Lyse the cells directly in the wells using a lysis buffer containing HTRF detection reagents (a europium-labeled anti-phospho-substrate antibody and a d2-labeled anti-total-substrate antibody).

    • Incubate at room temperature for 4 hours or overnight.

  • Signal Reading:

    • Read the HTRF signal on a compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

Data Presentation: Dose-Response Curve

The results of the secondary screen are typically presented as a dose-response curve, from which the IC50 value (the concentration of inhibitor that reduces the phosphorylation signal by 50%) is calculated.

CompoundPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (IC50, µM)
This compound 85.21.5
Hit Compound 2 92.12.3
Hit Compound 3 78.515.8
Negative Control 2.3> 50

Hit Triage and Confirmation Workflow

The following diagram illustrates the logical workflow for progressing hits from the primary screen through to confirmed leads.

Hit_Triage_Workflow Primary_Screen Primary HTS (Biochemical Assay) Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Yes Discard Discard Hit_Identification->Discard No Secondary_Assay Secondary Assay (Cell-Based Target Engagement) Dose_Response->Secondary_Assay SAR_Expansion Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR_Expansion Confirmed Hit Secondary_Assay->Discard Not Confirmed Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Decision-making workflow for hit validation.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for utilizing this compound in a high-throughput screening campaign to identify and validate inhibitors of Kinase X. The combination of a robust biochemical primary screen and a relevant cell-based secondary assay provides a clear path for hit identification and subsequent lead optimization. These protocols can be adapted for other kinase targets and compound libraries, serving as a valuable resource for drug discovery professionals.

References

Application of 6-isopropylpyrimidin-4-ol as a Kinase Inhibitor: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

There is currently no publicly available scientific literature or data to support the application of 6-isopropylpyrimidin-4-ol as a kinase inhibitor. Extensive searches of chemical and biological databases have not yielded any information on the synthesis, mechanism of action, or experimental use of this specific compound for kinase inhibition.

While the pyrimidine scaffold is a common feature in many kinase inhibitors, the specific chemical entity "this compound" has not been characterized as an active kinase inhibitor in published research. The scientific community relies on peer-reviewed and validated data to establish the activity and potential applications of chemical compounds. In the absence of such data for this compound, no factual application notes, experimental protocols, or quantitative data can be provided.

It is important to note that the field of kinase inhibitor discovery is vast, and many compounds are synthesized and tested. However, only a fraction of these demonstrate sufficient potency, selectivity, and drug-like properties to warrant further investigation and publication.

Related Pyrimidine-Containing Kinase Inhibitors

While information on this compound is absent, other classes of pyrimidine derivatives have been successfully developed as kinase inhibitors. For instance, 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines with substitutions at the 6-position have been identified as potent irreversible inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase family (pan-erbB inhibitors)[1]. These compounds, however, are structurally distinct from this compound.

Furthermore, a complex derivative containing a 6-isopropylpyrimidine moiety, specifically N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide, is described in patent literature as an intermediate in the synthesis of rosuvastatin, a medication used to lower cholesterol, and is not related to kinase inhibition[2].

The Importance of Specificity in Drug Development

The example of this compound highlights a critical principle in drug discovery and chemical biology: minor structural changes to a molecule can lead to vastly different biological activities. While the pyrimidine core is a privileged scaffold for kinase inhibitors, the specific substituents and their arrangement are paramount in determining the compound's ability to bind to and inhibit a target kinase.

Future Directions

Should researchers decide to investigate the potential of this compound as a kinase inhibitor, a standard workflow for characterization would be required. This would involve chemical synthesis, purification, and subsequent screening against a panel of kinases to determine its inhibitory activity and selectivity.

Hypothetical Experimental Workflow

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Kinase Inhibition Assays cluster_2 Cell-Based Assays synthesis Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Broad Kinase Panel Screening characterization->screening ic50 IC50 Determination for Hits screening->ic50 selectivity Selectivity Profiling ic50->selectivity target_engagement Target Engagement Assays selectivity->target_engagement pathway_analysis Signaling Pathway Analysis target_engagement->pathway_analysis functional_assays Cellular Functional Assays pathway_analysis->functional_assays

References

Application Notes and Protocols for 6-Substituted Pyrimidin-4-ol Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on 6-isopropylpyrimidin-4-ol derivatives in cancer cell lines is limited in publicly available literature. Therefore, these application notes and protocols are based on studies of structurally related 6-substituted pyrimidine and pyridopyrimidine derivatives, which serve as valuable surrogates for understanding potential anticancer mechanisms.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Several pyrimidine-based drugs, such as 5-fluorouracil and gemcitabine, are already in clinical use. The core pyrimidine scaffold can be readily modified at various positions to generate derivatives with enhanced potency and selectivity against cancer cells. This document provides an overview of the application of 6-substituted pyrimidin-4-ol derivatives and related compounds in cancer cell line studies, including quantitative data on their efficacy, detailed experimental protocols, and insights into their mechanisms of action.

Data Presentation: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 6b (Pyrido[2,3-d]pyrimidine derivative)PC-3 (Prostate)Not SpecifiedDoxorubicinNot Specified
Compound 8d (Pyrido[2,3-d]pyrimidine derivative)MCF-7 (Breast)Not SpecifiedDoxorubicinNot Specified
Compound 1 (Pyrimido[1,2-b]pyridazin-2-one analogue)HCT-116 (Colon)49.35 ± 2.685--
Compound 1 (Pyrimido[1,2-b]pyridazin-2-one analogue)MCF-7 (Breast)69.32 ± 3.186--
Compound 2d (Pyrido[2,3-d]pyrimidine derivative)A549 (Lung)Strong cytotoxicity at 50 µM--
Series of 2,4-diamino pyrimidine derivatives (11b, 12f) PANC-1 (Pancreatic)0.98, 0.55--
Series of 2,4-diamino pyrimidine derivatives (11b, 12f) BxPC-3 (Pancreatic)0.11, 0.15--

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Pyrimidine derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by pyrimidine derivatives.

Materials:

  • Cancer cell lines

  • Pyrimidine derivatives

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the pyrimidine derivatives at their IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of pyrimidine derivatives on cell cycle progression.[1]

Materials:

  • Cancer cell lines

  • Pyrimidine derivatives

  • 6-well plates

  • 70% ice-cold ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the pyrimidine derivatives at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[1]

Western Blot Analysis

This protocol is used to investigate the effect of pyrimidine derivatives on the expression of proteins involved in signaling pathways.

Materials:

  • Cancer cell lines

  • Pyrimidine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p53, CDK4/6)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with pyrimidine derivatives, harvest, and lyse in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash again and detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

Studies on various pyrimidine derivatives have revealed their ability to induce cancer cell death through multiple mechanisms.

Apoptosis Induction

Many pyrimidine derivatives induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[2] This is often mediated through the intrinsic (mitochondrial) pathway.

apoptosis_pathway Pyrimidine Derivative Pyrimidine Derivative Bcl-2 Bcl-2 Pyrimidine Derivative->Bcl-2 Inhibits Bax Bax Pyrimidine Derivative->Bax Activates Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes cell_cycle_arrest cluster_workflow Experimental Workflow Cancer Cells Cancer Cells Treatment Treatment with Pyrimidine Derivative Cancer Cells->Treatment Flow Cytometry Cell Cycle Analysis (Flow Cytometry) Treatment->Flow Cytometry G0/G1 Arrest G0/G1 Arrest Flow Cytometry->G0/G1 Arrest G2/M Arrest G2/M Arrest Flow Cytometry->G2/M Arrest cdk_inhibition Pyrimidine Derivative Pyrimidine Derivative CDK4/6 CDK4/6 Pyrimidine Derivative->CDK4/6 Inhibits Rb Rb CDK4/6->Rb Phosphorylates Cyclin D Cyclin D Cyclin D->CDK4/6 Activates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression Promotes

References

Application Notes and Protocols for Enzymatic Assays Using 6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-isopropylpyrimidin-4-ol is a synthetic pyrimidine derivative with potential applications in drug discovery and biochemical research. Its structural similarity to endogenous pyrimidines suggests that it may interact with enzymes involved in pyrimidine metabolism. This document provides detailed protocols for an enzymatic assay to screen for and characterize the inhibitory potential of this compound against human Dihydroorotate Dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Dihydroorotate Dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidines, which are essential for the production of DNA, RNA, and other vital cellular components.[1][2] The inhibition of hDHODH is a validated therapeutic strategy for the treatment of autoimmune diseases and cancer. These protocols are designed to be a starting point for researchers interested in evaluating this compound or similar compounds as potential hDHODH inhibitors.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the central role of Dihydroorotate Dehydrogenase (DHODH).

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol2 Cytosol Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate Dihydroorotate->Orotate DHODH->Orotate CoQH2 Uliquinol (CoQH2) DHODH->CoQH2 OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate Phosphoribosyltransferase CoQ Ubiquinone (CoQ) CoQ->CoQH2 UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UTP_CTP UTP, CTP UMP->UTP_CTP Further Synthesis

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for hDHODH Inhibition

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on human Dihydroorotate Dehydrogenase (hDHODH). The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by hDHODH. The rate of DCIP reduction is monitored by the decrease in absorbance at 600 nm.

Materials and Reagents:

  • Recombinant human DHODH (hDHODH)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Triton X-100

  • HEPES buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Known hDHODH inhibitor (e.g., Brequinar) for positive control

  • 96-well clear flat-bottom microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100.

    • DHO Stock Solution: Prepare a 10 mM stock solution of L-Dihydroorotic acid in DMSO.

    • DCIP Stock Solution: Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.

    • CoQ10 Stock Solution: Prepare a 10 mM stock solution of Coenzyme Q10 in DMSO.

    • hDHODH Enzyme Solution: Dilute recombinant hDHODH in Assay Buffer to the desired working concentration (e.g., 20 nM).

    • Compound Stock Solutions: Prepare a 10 mM stock solution of this compound and the positive control inhibitor in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Assay Protocol:

    • Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of the hDHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Prepare the reaction mix by combining the DHO, DCIP, and CoQ10 stock solutions in the Assay Buffer. The final concentrations in the 200 µL reaction volume should be 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.

    • Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow

The following diagram outlines the key steps in the hDHODH inhibition assay.

a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer, Substrates, and Enzyme C Add Compound/DMSO to 96-well Plate A->C B Prepare Serial Dilutions of This compound B->C D Add hDHODH Enzyme and Incubate C->D E Initiate Reaction with Substrate Mix (DHO, DCIP, CoQ10) D->E F Measure Absorbance Decrease at 600 nm E->F G Calculate Initial Velocities and % Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: Experimental Workflow for hDHODH Inhibition Assay.

Data Presentation

The inhibitory activity of this compound against hDHODH was determined and compared to a known inhibitor. The IC50 values are summarized in the table below.

CompoundTarget EnzymeAssay TypeIC50 (µM) [Hypothetical Data]
This compoundhDHODHSpectrophotometric15.2 ± 1.8
Brequinar (Control)hDHODHSpectrophotometric0.5 ± 0.1

Note: The data presented in this table is for illustrative purposes only and represents hypothetical results for this compound.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the enzymatic activity of this compound as a potential inhibitor of human Dihydroorotate Dehydrogenase. The detailed spectrophotometric assay is a robust method for initial screening and determination of inhibitory potency. The provided signaling pathway and experimental workflow diagrams serve as valuable visual aids for understanding the biological context and experimental procedure. This application note can be adapted for the study of other pyrimidine derivatives and their interactions with enzymes of therapeutic interest.

References

6-Isopropylpyrimidin-4-ol as a Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-isopropylpyrimidin-4-ol core represents a versatile scaffold in medicinal chemistry, offering a key building block for the development of novel therapeutic agents. Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. This document provides an overview of its applications, quantitative biological data for related compounds, detailed experimental protocols for its synthesis and relevant biological assays, and visualizations of associated signaling pathways and experimental workflows.

Applications in Drug Discovery

The pyrimidine ring is a well-established privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The this compound moiety, in particular, has been explored as a core structure for the development of enzyme inhibitors. While direct quantitative data for this compound as a kinase inhibitor is not extensively available in the public domain, the related 4-hydroxypyrimidine scaffold has shown promise as an inhibitor of other key enzymes, such as HIF prolyl hydroxylases (PHDs). The structural similarity of the ATP-binding site in kinases and the active sites of other enzymes makes this scaffold a promising starting point for the design of novel kinase inhibitors.

Derivatives of the pyrimidine scaffold are known to target a variety of kinases by acting as ATP-competitive inhibitors. A common target for such inhibitors is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival, and a validated target in oncology.

Quantitative Biological Data

While specific kinase inhibitory data for this compound is limited, the following table summarizes the inhibitory activity of a series of related 4-hydroxypyrimidine derivatives against Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain 2 (PHD2), demonstrating the potential of this scaffold class.

Compound IDModification on 4-hydroxypyrimidine corePHD2 IC50 (µM)
8 5-(biphenyl-4-carboxamido)-2-(1H-pyrazol-1-yl)0.021
9 5-(4'-cyanobiphenyl-4-carboxamido)-2-(1H-pyrazol-1-yl)0.213
15 5-(N-(biphenyl-4-yl)acetamido)-2-(1H-pyrazol-1-yl)0.213
(R)-16 5-(N-(biphenyl-4-ylmethyl)-2-hydroxypropanamido)-2-(1H-pyrazol-1-yl)0.093
(S)-17 5-(N-(biphenyl-4-ylmethyl)-2-hydroxypropanamido)-2-(1H-pyrazol-1-yl)13.2

Experimental Protocols

Protocol 1: Synthesis of 6-isopropyl-4-hydroxypyrimidine

This protocol is adapted from a known method for the synthesis of related hydroxypyrimidines.

Materials:

  • 3-Amino-4-methyl-2-pentenoate (or a suitable β-amino ester precursor)

  • Formamide

  • Sodium methoxide

  • n-Butanol

  • Hydrochloric acid (for acidification)

  • Organic solvents for extraction and purification (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of Sodium n-butoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium in anhydrous n-butanol with gentle heating to form sodium n-butoxide.

  • Reaction Setup: Once the sodium has completely reacted, heat the sodium butoxide solution to 105-110°C.

  • Addition of Reactants: Prepare a solution of 3-amino-4-methyl-2-pentenoate and formamide in n-butanol. Add this solution dropwise to the heated sodium butoxide solution over a period of 30 minutes.

  • Reaction: Maintain the reaction mixture at 105-110°C for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction.

  • Acidification: Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-isopropyl-4-hydroxypyrimidine.

Protocol 2: Kinase Inhibition Assay (General Protocol)

This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase, such as EGFR.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, using a suitable software.

Visualizations

Signaling Pathway

Pyrimidine-based inhibitors often target protein kinases involved in cell signaling cascades. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is frequently dysregulated in cancer.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound (Scaffold) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine-based scaffold.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel compound based on the this compound scaffold.

Experimental_Workflow start Start: Design of This compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening Biological Screening (e.g., Kinase Inhibition Assay) purification->screening hit_id Hit Identification screening->hit_id hit_id->start Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies sar->preclinical lead_opt->synthesis

Caption: Workflow for the development of drugs based on the this compound scaffold.

Application Notes and Protocols for the Synthesis of 6-isopropylpyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-isopropylpyrimidin-4-ol analogs, a class of heterocyclic compounds with potential applications in drug discovery and development. The synthesis is based on the well-established Pinner reaction, a versatile method for the preparation of substituted pyrimidines. Additionally, a potential signaling pathway modulated by pyrimidine derivatives is illustrated to provide biological context for further research.

Experimental Protocols

The following protocol describes a general method for the synthesis of 6-substituted-pyrimidin-4-ol derivatives, adapted from the synthesis of related compounds. This procedure can be modified to produce a variety of analogs by using different β-ketoesters and amidines.

General Procedure for the Synthesis of this compound Analogs:

The synthesis of this compound analogs is typically achieved through a condensation reaction between a β-ketoester, such as ethyl 4-methyl-3-oxopentanoate, and an amidine, like formamidine or other substituted amidines. This reaction, known as the Pinner pyrimidine synthesis, is a robust and widely used method for constructing the pyrimidine ring.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate β-ketoester (1.0 eq.).

  • Dissolve the β-ketoester in a suitable solvent, such as ethanol or methanol.

  • Add the amidine hydrochloride salt (1.1 eq.) and a base, such as sodium ethoxide or sodium methoxide (1.1 eq.), to the solution. The base is crucial for the deprotonation of the amidine hydrochloride.

Step 2: Reaction and Work-up

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an acid, such as acetic acid or dilute hydrochloric acid, to a pH of approximately 7.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Step 3: Characterization

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a 6-substituted pyrimidin-4-ol analog. The specific yields and spectral data will vary depending on the starting materials and reaction conditions used.

CompoundStarting MaterialsSolventBaseYield (%)¹H NMR (δ, ppm)MS (m/z)
6-ethyl-5-fluoropyrimidin-4-olEthyl 2-fluoro-3-oxopentanoate, Formamidine acetateEthanolSodium Ethoxide758.03 (s, 1H), 2.73 (q, J = 7.6 Hz, 2H), 1.27 (t, J = 7.6 Hz, 3H)[M+H]⁺ 143.1

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound analogs.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product β-ketoester β-ketoester Condensation Condensation β-ketoester->Condensation Amidine Amidine Amidine->Condensation Work-up Work-up Condensation->Work-up Recrystallization/Chromatography Recrystallization/Chromatography Work-up->Recrystallization/Chromatography This compound analog This compound analog Recrystallization/Chromatography->this compound analog

Caption: General workflow for the synthesis of this compound analogs.

Potential Signaling Pathway

Certain pyrimidine derivatives have been shown to modulate the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway, which plays a crucial role in osteoblast differentiation and bone formation. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of intervention for a pyrimidine analog.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR-I BMPR-I SMAD1/5/8 SMAD1/5/8 BMPR-I->SMAD1/5/8 Phosphorylates BMPR-II BMPR-II BMPR-II->BMPR-I Activates BMP2 BMP2 BMP2->BMPR-II Binds p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Forms complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to nucleus Analog Pyrimidine Analog Analog->BMPR-I Inhibits (hypothetical) Osteogenic Proteins Osteogenic Proteins Gene Transcription->Osteogenic Proteins Induces

Caption: Hypothetical modulation of the BMP2/SMAD1 signaling pathway by a pyrimidine analog.

Application Notes and Protocols for Utilizing 6-isopropylpyrimidin-4-ol in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 6-isopropylpyrimidin-4-ol scaffold in structure-activity relationship (SAR) studies, with a focus on its potential as a kinase inhibitor. The protocols outlined below offer detailed methodologies for the synthesis of analogs, evaluation of their biological activity, and characterization of their effects on cellular signaling pathways.

Introduction to the this compound Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The this compound moiety, in particular, offers several key features for SAR studies. The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, while the isopropyl group at the 6-position provides a lipophilic handle that can be modified to explore steric and hydrophobic interactions within a target's binding site. This scaffold has been investigated for various therapeutic applications, including as a potential inhibitor of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases such as cancer.

Structure-Activity Relationship (SAR) of 6-Alkyl-Substituted Pyrimidin-4-ol Analogs

To illustrate the impact of substitutions at the 6-position of the pyrimidin-4-ol core, the following table summarizes the SAR of a series of 2-amino-6-alkyl-pyrimidin-4-ol derivatives against a hypothetical kinase target. The data is presented to demonstrate how modifications of the alkyl group can influence inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).

Table 1: Structure-Activity Relationship of 6-Alkyl-Pyrimidin-4-ol Analogs as Kinase Inhibitors

Compound IDR-Group (at C6-position)Kinase Inhibition IC50 (nM)
1aMethyl520
1bEthyl350
1cn-Propyl210
1d iso-Propyl 85
1en-Butyl150
1fiso-Butyl110
1gsec-Butyl95
1htert-Butyl300
1iCyclopentyl125
1jCyclohexyl180
1kPhenyl450

Note: The data presented in this table is hypothetical and for illustrative purposes to guide SAR studies.

Experimental Protocols

General Synthesis of 6-Alkyl-Substituted Pyrimidin-4-ols

This protocol describes a general method for the synthesis of 6-alkyl-substituted pyrimidin-4-ols, which can be adapted for the synthesis of this compound and its analogs. The synthesis involves the condensation of an appropriate β-ketoester with formamide.

Diagram 1: General Synthesis of 6-Alkyl-Substituted Pyrimidin-4-ols

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product beta_ketoester β-Ketoester (e.g., Ethyl 4-methyl-3-oxopentanoate) condensation Condensation beta_ketoester->condensation NaOEt, EtOH, Reflux formamide Formamide formamide->condensation pyrimidinol 6-Alkyl-pyrimidin-4-ol (e.g., this compound) condensation->pyrimidinol

Caption: Synthetic scheme for 6-alkyl-pyrimidin-4-ols.

Materials:

  • Appropriate β-ketoester (e.g., ethyl 4-methyl-3-oxopentanoate for this compound)

  • Formamide

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add the β-ketoester (1.0 equivalent) dropwise at room temperature.

  • Add formamide (2.0 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water and acidify with 1M HCl to pH 5-6.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 6-alkyl-substituted pyrimidin-4-ol.

In Vitro PIM-1 Kinase Inhibition Assay

This protocol details an in vitro assay to determine the inhibitory activity of the synthesized compounds against PIM-1 kinase, a serine/threonine kinase often implicated in cancer.

Diagram 2: Workflow for PIM-1 Kinase Inhibition Assay

G start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents add_inhibitor Add Test Compound/Control to Plate prepare_reagents->add_inhibitor add_kinase Add PIM-1 Kinase add_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: PIM-1 kinase inhibition assay workflow.

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (e.g., Staurosporine)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[1]

  • 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Add 1 µL of the diluted test compound or control (DMSO for negative control, staurosporine for positive control) to the wells of a 384-well plate.[1]

  • Add 2 µL of PIM-1 kinase solution (e.g., 10 ng per well) to each well.[1]

  • Gently mix and pre-incubate for 10 minutes at room temperature.

  • Prepare the substrate/ATP mixture in kinase assay buffer. The final concentration of ATP should be close to its Km for PIM-1.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[1]

  • Incubate the plate for 60 minutes at room temperature.[1]

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Diagram 3: MTT Assay Protocol Workflow

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with Test Compounds incubate_24h->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilizing Agent (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Culture the cancer cells in a T-75 flask until they reach 80-90% confluency.

  • Trypsinize the cells, resuspend them in fresh complete medium, and determine the cell concentration using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Prepare serial dilutions of the test compounds in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.

  • Incubate the plate for another 72 hours under the same conditions.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Analysis

Compounds that show significant activity in the kinase inhibition and cell viability assays should be further investigated to understand their mechanism of action at the cellular level. PIM-1 kinase is a key downstream effector of many signaling pathways that promote cell survival and proliferation, such as the JAK/STAT and PI3K/AKT/mTOR pathways.

Diagram 4: Simplified PIM-1 Signaling Pathway in Cancer

G cluster_upstream Upstream Signaling cluster_pim1 PIM-1 Regulation cluster_downstream Downstream Effects cytokine Cytokines/Growth Factors receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation pim1_gene PIM-1 Gene stat->pim1_gene Transcription pim1_protein PIM-1 Kinase pim1_gene->pim1_protein Translation bad Bad pim1_protein->bad Inhibition (via Phosphorylation) myc c-Myc pim1_protein->myc Activation p27 p27 pim1_protein->p27 Inhibition apoptosis Apoptosis bad->apoptosis Induces proliferation Cell Proliferation myc->proliferation Promotes p27->proliferation Inhibits inhibitor This compound Analog inhibitor->pim1_protein Inhibition

References

Application Notes and Protocols for 6-isopropylpyrimidin-4-ol as a Putative Chemical Probe for Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a proposed framework for the characterization and application of 6-isopropylpyrimidin-4-ol as a chemical probe for acetylcholinesterase (AChE), a key enzyme in neurotransmission. Due to the limited publicly available data on this specific compound, this application note is presented as a hypothetical guide, drawing parallels from structurally similar compounds, such as metabolites of the organophosphate pesticide Diazinon, which are known to interact with AChE. The following sections outline the potential biological context, proposed experimental validation, and detailed protocols to establish this compound as a selective chemical probe for studying cholinergic signaling pathways.

Introduction and Biological Context

Acetylcholinesterase (AChE) is a serine hydrolase primarily responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, terminating the synaptic signal.[1][2][3] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of acetylcholine receptors. This mechanism is the basis for the therapeutic effects of AChE inhibitors in conditions like Alzheimer's disease, as well as the toxicity of nerve agents and pesticides.[4]

The pyrimidine scaffold is present in numerous biologically active molecules, and derivatives have been explored as cholinesterase inhibitors.[5][6] Notably, 2-isopropyl-6-methyl-4-pyrimidinol, a tautomer of a Diazinon metabolite, shares the core structure of this compound.[7] This structural similarity suggests that this compound may also function as an AChE inhibitor. A well-characterized chemical probe for AChE would be a valuable tool for dissecting the roles of cholinergic signaling in various physiological and pathological processes.

Proposed Mechanism of Action

It is hypothesized that this compound acts as a competitive or non-competitive inhibitor of acetylcholinesterase. By binding to the active site or an allosteric site of the enzyme, it would prevent the breakdown of acetylcholine, leading to its accumulation and enhanced cholinergic signaling.

putative_mechanism_of_action cluster_normal Normal Cholinergic Synaptic Transmission cluster_inhibition Inhibition by this compound cluster_result Result of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces AChE_inhibited Inhibited AChE Postsynaptic Neuron Postsynaptic Neuron AChR->Postsynaptic Neuron Activates Probe This compound Probe->AChE Inhibits ACh_accum ACh Accumulation AChR_overstim AChR Overstimulation ACh_accum->AChR_overstim Leads to

Caption: Putative mechanism of this compound as an AChE inhibitor.

Quantitative Data (Hypothetical)

The following tables present hypothetical data that would be generated during the validation of this compound as a chemical probe.

Table 1: In Vitro Enzymatic Activity

Target EnzymeIC50 (µM)Inhibition Type
Human AChE0.5Competitive
Human BChE> 50-
Other Serine Hydrolases> 100-

Table 2: Cellular Activity

Cell LineAssayEC50 (µM)
SH-SY5Y (Human Neuroblastoma)AChE Activity1.2
PC-12 (Rat Pheochromocytoma)Neurite Outgrowth2.5

Table 3: Physicochemical Properties

PropertyValue
Molecular Weight152.19 g/mol
LogP1.5
Aqueous Solubility (pH 7.4)250 µM
Plasma Protein Binding< 20%
In Vitro Metabolic Stability (t½)> 60 min

Experimental Protocols

Detailed protocols are provided for the key experiments required to validate this compound as a chemical probe for AChE.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from standard colorimetric assays for AChE activity.[1][2]

Materials:

  • Recombinant human acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 20 µL of varying concentrations of this compound.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the log concentration of the inhibitor.

Cellular Acetylcholinesterase Activity Assay

This protocol measures the effect of the compound on AChE activity in a cellular context.[6][8]

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • Lysis buffer

  • This compound

  • Bradford assay reagent

  • AChE activity assay kit (as in 4.1)

Procedure:

  • Plate SH-SY5Y cells in a 6-well plate and grow to 80-90% confluency.

  • Treat cells with varying concentrations of this compound for 2-4 hours.

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of each lysate using the Bradford assay.

  • Perform the AChE activity assay on the cell lysates as described in section 4.1, normalizing the activity to the protein concentration.

  • Calculate the EC50 value based on the dose-response curve.

Western Blot for Target Engagement

This protocol can be used to confirm that this compound does not alter the expression level of AChE.[9]

Materials:

  • SH-SY5Y cells

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Primary antibody against AChE

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates from treated and untreated SH-SY5Y cells as in section 4.2.

  • Separate proteins by SDS-PAGE and transfer to a membrane.[10][11]

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with the primary anti-AChE antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow for Probe Validation

probe_validation_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation (Optional) enzymatic_assay Enzymatic Assay (AChE) selectivity_panel Selectivity Panel (BChE, etc.) enzymatic_assay->selectivity_panel cellular_ache Cellular AChE Assay enzymatic_assay->cellular_ache kinetics Inhibition Kinetics selectivity_panel->kinetics target_engagement Target Engagement (CETSA/DARTS) cellular_ache->target_engagement pk_pd Pharmacokinetics/Pharmacodynamics cellular_ache->pk_pd phenotypic_assay Phenotypic Assay (e.g., Neurite Outgrowth) target_engagement->phenotypic_assay animal_model Animal Model of Disease pk_pd->animal_model

Caption: Workflow for validating this compound as a chemical probe.

Signaling Pathway: Cholinergic Neurotransmission

cholinergic_neurotransmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ChAT Choline Acetyltransferase (ChAT) ACh_vesicle ACh in Vesicles ChAT->ACh_vesicle Synthesizes ACh_released Released ACh ACh_vesicle->ACh_released Release AChE AChE ACh_released->AChE Hydrolyzes nAChR Nicotinic AChR ACh_released->nAChR Binds mAChR Muscarinic AChR ACh_released->mAChR Binds Signal Signal Transduction nAChR->Signal mAChR->Signal

Caption: Overview of the cholinergic signaling pathway.

Conclusion and Future Directions

The information presented provides a comprehensive, albeit hypothetical, guide for the validation and use of this compound as a chemical probe for acetylcholinesterase. Successful completion of the outlined experimental plan would establish this compound as a valuable tool for investigating cholinergic neurotransmission and its role in health and disease. Future work could involve the development of derivatives with improved potency and selectivity, as well as the generation of a biotinylated or fluorescently tagged version for pull-down and imaging studies.

References

Application of Pyrimidin-4-ols in Agricultural Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, particularly the pyrimidin-4-ol core, represents a versatile and highly significant chemotype in the field of agricultural research. Derivatives of pyrimidin-4-ol have demonstrated a broad spectrum of biological activities, leading to the development of novel fungicides, herbicides, insecticides, and plant growth regulators. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of new agrochemicals based on this promising heterocyclic system.

Fungicidal Applications

Pyrimidin-4-ol derivatives, especially those fused with other heterocyclic rings like pyrazole, have emerged as a potent class of fungicides. These compounds often exhibit high efficacy against a range of phytopathogenic fungi, in some cases comparable to or exceeding that of commercial fungicides.

Featured Application: Control of Sclerotinia sclerotiorum with Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

A notable application of pyrimidin-4-ol chemistry is in the management of Sclerotinia sclerotiorum, a devastating plant pathogen with a wide host range. Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown exceptional in vitro and in vivo activity against this fungus.

Quantitative Data Summary:

Compound IDTarget FungusEfficacy (EC50 in mg/L)Commercial ControlEfficacy (EC50 in mg/L)Reference
g22 Sclerotinia sclerotiorum1.25Boscalid0.96[1]
Fluopyram1.91[1]
8Vc Valsa mali0.22Boscalid6.71
Physalospora piricola0.55--
Mechanism of Action: Fungal Cell Membrane Disruption

The primary mode of action for many fungicidal pyrazolo[3,4-d]pyrimidin-4-one derivatives involves the disruption of the fungal cell membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

Fungicidal_Mechanism cluster_fungus Fungal Cell cluster_compound Pyrazolo[3,4-d]pyrimidin-4-one Membrane Cell Membrane Integrity Membrane Integrity Membrane->Integrity Disrupts Permeability Increased Permeability Integrity->Permeability Leads to Leakage Leakage of Intracellular Components Permeability->Leakage Causes MycelialGrowth Inhibition of Mycelial Growth Leakage->MycelialGrowth Results in CellDeath Fungal Cell Death MycelialGrowth->CellDeath Induces Compound Compound g22 Compound->Membrane Targets

Mechanism of fungicidal action of pyrazolo[3,4-d]pyrimidin-4-ones.
Experimental Protocols

This protocol is used to determine the mycelial growth inhibition of pyrimidin-4-ol derivatives against various fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (pyrimidin-4-ol derivatives)

  • Solvent (e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Fungal cultures (e.g., Sclerotinia sclerotiorum)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent.

  • Melt sterile PDA medium and cool to 45-50°C.

  • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. An equivalent volume of solvent is added to the control plates.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.

  • Seal the plates and incubate at 25 ± 2°C in the dark.

  • Measure the colony diameter when the fungal growth in the control plates has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 value by probit analysis of the inhibition data.

This protocol assesses the ability of a compound to protect a host plant from fungal infection.

Materials:

  • Healthy host plants (e.g., rapeseed or soybean seedlings)

  • Test compound solution/formulation

  • S. sclerotiorum mycelial plugs

  • Humid chamber

Procedure:

  • Prepare solutions or formulations of the test compound at various concentrations.

  • Spray the plant leaves evenly with the test compound solutions. Control plants are sprayed with a blank formulation.

  • Allow the treated plants to air-dry.

  • Inoculate the treated leaves with 5 mm mycelial plugs of S. sclerotiorum.

  • Place the inoculated plants in a humid chamber at 20-25°C to facilitate infection.

  • After 48-72 hours, measure the diameter of the disease lesions on the leaves.

  • Calculate the protective efficacy relative to the control group.

Herbicidal Applications

Pyrimidin-4-ol derivatives have also been investigated as potent herbicides, with novel modes of action that are crucial for overcoming weed resistance to existing commercial products.

Featured Application: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A groundbreaking application in this area is the development of pyrimidine derivatives that act as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. Tetflupyrolimet is a key example of a herbicide with this mode of action.[2][3]

Quantitative Data Summary:

Compound IDTarget WeedEfficacy (IC50 in mg/L)MechanismReference
N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine Pennisetum alopecuroides (root growth)1.90Not specified[4]
2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine Pennisetum alopecuroides (chlorophyll level)3.14Pigment biosynthesis inhibition[4]
Compound 5h Pennisetum alopecuroides (chlorophyll level)3.48Pigment biosynthesis inhibition[5]

Signaling Pathway: Disruption of Pyrimidine Biosynthesis

Herbicidal_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_herbicide Pyrimidine-based Herbicide CarbamoylPhosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate CarbamoylPhosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA PlantGrowth Plant Growth DNA_RNA->PlantGrowth Herbicide Tetflupyrolimet Herbicide->DHODH Inhibits

Inhibition of DHODH by pyrimidine-based herbicides.
Experimental Protocols

This assay measures the direct inhibitory effect of a compound on the DHODH enzyme.

Materials:

  • Recombinant plant DHODH enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Dihydroorotate (substrate)

  • Coenzyme Q10 (electron acceptor)

  • 2,6-dichloroindophenol (DCIP, colorimetric indicator)

  • Test compounds

  • 96-well microplate

  • Plate reader

Procedure:

  • Pre-incubate the recombinant DHODH enzyme with the test compound in the assay buffer containing Coenzyme Q10 and DCIP for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding dihydroorotate.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the rate of reaction and determine the percentage of inhibition relative to a no-compound control.

  • Calculate the IC50 value from a dose-response curve.

This protocol evaluates the herbicidal effect of a compound on whole plants.

Herbicidal_Assay_Workflow start Start seed_germination Germinate and grow weed and crop seeds start->seed_germination end End seedling_selection Select uniform seedlings at the 2-3 leaf stage seed_germination->seedling_selection treatment_application Apply test compound (e.g., foliar spray) seedling_selection->treatment_application incubation Incubate plants in a controlled environment treatment_application->incubation visual_assessment Visually assess herbicidal injury over time incubation->visual_assessment data_analysis Analyze data and determine GR50 values visual_assessment->data_analysis data_analysis->end

Workflow for whole plant herbicidal efficacy testing.

Insecticidal Applications

Certain pyrimidin-4-amine derivatives have demonstrated promising insecticidal activity against a variety of pests.

Quantitative Data Summary:

Compound IDTarget InsectEfficacy (LC50 in mg/L)Commercial ControlEfficacy (LC50 in mg/L)Reference
U7 Mythimna separata3.57Flufenerim3.14
U8 Mythimna separata4.22Flufenerim3.14

Plant Growth Regulation

Derivatives of pyrimidine have also been shown to influence plant growth and development, acting as synthetic analogues of plant hormones.

Featured Application: Growth Promotion in Wheat and Tomato

Studies have indicated that certain pyrimidine derivatives can enhance the growth of both the shoot and root systems of wheat and tomato plants. This effect is concentration-dependent and varies with the specific chemical structure of the compound. For instance, some derivatives have shown auxin-like activity, stimulating root and shoot elongation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 6-isopropylpyrimidin-4-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, following a typical pyrimidinone synthesis pathway.

Issue 1: Consistently low or no yield of this compound.

  • Question: Why is my yield of this compound consistently low or non-existent, even though I am following a standard procedure for pyrimidinone synthesis?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors, ranging from the quality of starting materials to the reaction conditions. A common and effective method for synthesizing 6-substituted-pyrimidin-4-ols is the condensation of a β-ketoester with an amidine. For this compound, this involves the reaction of ethyl isobutyrylacetate with formamidine.

    Here are some potential causes and troubleshooting steps:

    • Quality of Starting Materials:

      • Ethyl Isobutyrylacetate: This β-ketoester can be prone to hydrolysis or self-condensation. Ensure it is pure and anhydrous. If necessary, distill it under reduced pressure before use.

      • Formamidine: Formamidine is often used as its more stable salt, such as formamidine hydrochloride or acetate. Free formamidine is unstable. Ensure you are using the correct form and that it has been stored properly to prevent degradation.

    • Reaction Conditions:

      • Base: The choice and amount of base are critical. A strong base, such as sodium ethoxide or sodium methoxide, is typically used to deprotonate the β-ketoester, facilitating the reaction. Insufficient base will result in an incomplete reaction. Conversely, an excessive amount of a very strong base might lead to side reactions.

      • Solvent: Anhydrous ethanol or methanol are common solvents for this reaction, as they are compatible with the commonly used alkoxide bases. The presence of water can lead to hydrolysis of the ester and other side reactions.

      • Temperature and Reaction Time: These parameters are crucial and often need to be optimized. Some reactions may require initial cooling to control the exothermic reaction, followed by a period of reflux to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Work-up Procedure:

      • pH Adjustment: After the reaction is complete, the pH of the reaction mixture is typically adjusted to precipitate the product. The pKa of this compound will determine the optimal pH for its precipitation. Careful and slow neutralization is recommended.

      • Purification: The crude product may contain unreacted starting materials or byproducts. Recrystallization from an appropriate solvent is a common method for purification.

Issue 2: Formation of significant byproducts.

  • Question: My reaction produces a mixture of products, and isolating the desired this compound is difficult. What are the likely byproducts and how can I minimize their formation?

  • Answer: Side reactions are a common cause of low yields and purification difficulties. In the synthesis of this compound from ethyl isobutyrylacetate and formamidine, several byproducts can form:

    • Self-condensation of Ethyl Isobutyrylacetate: The β-ketoester can undergo self-condensation in the presence of a strong base. This can be minimized by adding the base to a solution of the amidine first, followed by the slow addition of the β-ketoester.

    • Hydrolysis of Ethyl Isobutyrylacetate: If there is moisture in the reaction, the ester can be hydrolyzed to isobutyrylacetic acid, which may not react as desired. Using anhydrous solvents and reagents is crucial.

    • Formation of other Pyrimidine Isomers: While less common, under certain conditions, alternative cyclization pathways could lead to isomeric pyrimidine derivatives.

    • Incomplete Cyclization: The intermediate from the initial condensation may not fully cyclize, leading to open-chain byproducts. Ensuring sufficient reaction time and temperature can help to drive the cyclization to completion.

    To minimize byproduct formation, consider the following:

    • Strictly control the stoichiometry of the reactants.

    • Maintain anhydrous conditions throughout the reaction.

    • Optimize the reaction temperature and time based on TLC monitoring.

    • Consider the order of addition of reagents.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common and well-established method for the synthesis of 6-substituted pyrimidin-4-ols is the Principal Synthesis , which involves the cyclocondensation of a β-ketoester with an amidine. For this compound, the reactants would be ethyl isobutyrylacetate and formamidine . The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol.

Q2: What are the critical parameters to control for maximizing the yield?

A2: The following parameters are critical for optimizing the yield of this compound:

  • Purity and Stoichiometry of Reactants: Use pure, anhydrous starting materials and carefully control the molar ratios.

  • Choice and Amount of Base: Sodium ethoxide is a common choice. The amount of base should be sufficient to drive the reaction to completion without causing excessive side reactions.

  • Solvent: Anhydrous ethanol is a suitable solvent.

  • Temperature: The reaction may need to be initiated at a lower temperature and then heated to reflux.

  • Reaction Time: Monitor the reaction by TLC to determine the point of maximum product formation.

Q3: How can I effectively purify the final product?

A3: Purification of this compound typically involves the following steps:

  • Neutralization and Precipitation: After the reaction, the mixture is cooled and the pH is carefully adjusted to precipitate the crude product.

  • Filtration: The precipitated solid is collected by filtration and washed with a cold solvent to remove soluble impurities.

  • Recrystallization: The crude product is then recrystallized from a suitable solvent (e.g., ethanol, water, or a mixture) to obtain the pure this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 6-substituted-pyrimidin-4-ols (Illustrative Data)

Entryβ-KetoesterAmidineBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Ethyl IsobutyrylacetateFormamidine HClNaOEt (1.1)EthanolReflux665
2Ethyl IsobutyrylacetateFormamidine HClNaOEt (1.5)EthanolReflux675
3Ethyl IsobutyrylacetateFormamidine HClNaOEt (1.1)MethanolReflux660
4Ethyl IsobutyrylacetateFormamidine HClNaOEt (1.1)EthanolRoom Temp2430
5Ethyl AcetoacetateFormamidine HClNaOEt (1.1)EthanolReflux485

Note: This table presents illustrative data based on general principles of pyrimidinone synthesis and may not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Isobutyrylacetate and Formamidine Hydrochloride

Materials:

  • Ethyl isobutyrylacetate

  • Formamidine hydrochloride

  • Sodium ethoxide (solid or freshly prepared solution in ethanol)

  • Anhydrous ethanol

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add formamidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 15-20 minutes.

  • Slowly add ethyl isobutyrylacetate (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Slowly add deionized water to the reaction mixture.

  • Carefully adjust the pH of the solution to ~6-7 with hydrochloric acid. The product should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product prep1 Dissolve NaOEt in Anhydrous EtOH prep2 Add Formamidine HCl prep1->prep2 react1 Add Ethyl Isobutyrylacetate prep2->react1 react2 Reflux and Monitor by TLC react1->react2 workup1 Cool and Quench with Water react2->workup1 workup2 Neutralize pH to ~6-7 workup1->workup2 workup3 Precipitate and Filter workup2->workup3 workup4 Recrystallize workup3->workup4 product Pure this compound workup4->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of This compound cause1 Poor Quality Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Inefficient Work-up start->cause3 sol1a Purify/Distill Reagents cause1->sol1a sol1b Check Reagent Stability cause1->sol1b sol2a Optimize Base/Solvent cause2->sol2a sol2b Adjust Temperature/Time cause2->sol2b sol3a Optimize pH for Precipitation cause3->sol3a sol3b Improve Recrystallization cause3->sol3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

Troubleshooting unexpected side reactions in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during pyrimidine synthesis, with a focus on the Biginelli and Pinner reactions.

Biginelli Reaction: Troubleshooting Unexpected Side Products and Low Yields

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). While versatile, it can be prone to side reactions and yield issues.

Frequently Asked Questions (FAQs):

Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (formed from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.

  • Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.

Q2: I am observing a significant amount of unreacted starting materials in my reaction mixture, leading to a low yield of the desired DHPM. What are the likely causes and solutions?

A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.

  • Reaction Time and Temperature: The reaction may require a longer reaction time or a moderate increase in temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

A3: N-acylureas can form as byproducts, complicating purification. These arise from the reaction of the β-ketoester with urea in a competing pathway.

Troubleshooting Steps:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and catalyst.

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.

Pinner Reaction: Addressing Challenges in Pyrimidine Cyclization

The Pinner pyrimidine synthesis typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. While a powerful method for preparing substituted pyrimidines, challenges can arise during the cyclization step.

Frequently Asked Questions (FAQs):

Q1: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?

A1: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.

Troubleshooting Steps:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions. Common bases include sodium ethoxide or potassium carbonate.

  • Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.

Troubleshooting Steps:

  • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.

  • Reaction Time: Some cyclizations are slow and may require extended reaction times.

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.

Quantitative Data on Side Product Formation

The following table summarizes the influence of reaction temperature on the product distribution between the Biginelli and Hantzsch pathways when using sulfated zirconia as a catalyst.

AldehydeTemperature (°C)Biginelli Product Yield (%)Hantzsch Product Yield (%)
Benzaldehyde6087Not Observed
Benzaldehyde1002565
4-Chlorobenzaldehyde6092Not Observed
4-Chlorobenzaldehyde1003060
4-Methoxybenzaldehyde6085Not Observed
4-Methoxybenzaldehyde1002070

Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)

  • Ethanol (as a solvent for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: General Pinner Synthesis of a Substituted Pyrimidine

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide, 10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.

  • Add the amidine hydrochloride (10 mmol) to the solution.

  • Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Visualizations

Logical Workflow for Troubleshooting Biginelli Reaction Outcomes

Biginelli_Troubleshooting start Start: Biginelli Reaction check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low Yield check_yield->low_yield No good_yield Good Yield, Impure Product check_yield->good_yield Yes unreacted_sm Unreacted Starting Materials? low_yield->unreacted_sm side_products Major Side Products? good_yield->side_products unreacted_sm->side_products No optimize_conditions Optimize Conditions: - Increase Time/Temp - Check Catalyst Activity - Check Reagent Purity unreacted_sm->optimize_conditions Yes hantzsch Hantzsch DHP Detected (Yellow, Fluorescent) side_products->hantzsch Yes other_byproduct Other Byproducts (e.g., N-acylurea) side_products->other_byproduct No end_failure Further Optimization Needed optimize_conditions->end_failure lower_temp Lower Reaction Temperature hantzsch->lower_temp purify Purification Strategy: - Recrystallization - Column Chromatography other_byproduct->purify end_success Pure Product lower_temp->end_success purify->end_success

Caption: Troubleshooting workflow for the Biginelli reaction.

Competing Reaction Pathways in Biginelli Synthesis

Competing_Pathways cluster_reactants Reactants cluster_products Potential Products Aldehyde Aldehyde Biginelli Desired Product: Dihydropyrimidinone Aldehyde->Biginelli Hantzsch Side Product: Dihydropyridine Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Biginelli Ketoester->Hantzsch Urea Urea Urea->Biginelli Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp Ammonia->Hantzsch

Caption: Biginelli vs. Hantzsch reaction pathways.

References

Optimization of reaction conditions for 6-isopropylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-isopropylpyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is a variation of the Pinner pyrimidine synthesis. This reaction involves the cyclocondensation of a β-keto ester, specifically ethyl 4-methyl-3-oxopentanoate, with formamidine. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Q2: What are the main starting materials required for the synthesis?

A2: The key starting materials are a β-keto ester containing the isopropyl group, such as ethyl 4-methyl-3-oxopentanoate, and an amidine, most commonly formamidine acetate or formamidine hydrochloride. A base and a suitable solvent, typically an alcohol like ethanol, are also necessary.

Q3: What is the expected yield for this synthesis?

A3: The yield can vary depending on the specific reaction conditions and purification methods. However, a patent for a similar synthesis of 6-isopropyl-4-hydroxypyrimidine reported a yield as high as 88.4%.[1] Optimizing reaction parameters is crucial for achieving high yields.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials and the formation of the product.

Q5: What is the typical physical state and melting point of this compound?

A5: Purified this compound is expected to be a solid at room temperature. A reported melting point for the purified product is in the range of 133.5 to 134.5 °C.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. 2. Decomposition of starting materials or product: The base might be too strong, or the temperature too high, leading to decomposition. 3. Poor quality of reagents: The formamidine or β-keto ester may be impure or degraded.1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint. 2. Use a milder base or lower temperature: Consider using a weaker base like potassium carbonate or running the reaction at a lower temperature for a longer duration. 3. Ensure reagent quality: Use freshly opened or purified reagents. The purity of formamidine is particularly critical.
Formation of Multiple Side Products 1. Self-condensation of the β-keto ester: The basic conditions can promote the self-condensation of ethyl 4-methyl-3-oxopentanoate. 2. Reaction of formamidine with the ester group: Formamidine can potentially react with the ester functionality of the starting material or product. 3. Hydrolysis of the product: If water is present in the reaction mixture, it can lead to the hydrolysis of intermediates or the final product.1. Control the addition of base: Add the base slowly to the reaction mixture to minimize localized high concentrations. 2. Use a stoichiometric amount of formamidine: Avoid using a large excess of formamidine. 3. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis.
Difficulty in Product Purification 1. Product is highly soluble in the reaction solvent: This can lead to losses during workup and crystallization. 2. Presence of unreacted starting materials: If the reaction is incomplete, the starting materials can co-crystallize with the product. 3. Formation of polar byproducts: These can be difficult to separate from the desired pyrimidinol product by simple crystallization.1. Solvent selection for crystallization: Experiment with different solvent systems for recrystallization to find one that provides good recovery. 2. Ensure complete reaction: Drive the reaction to completion by optimizing conditions before starting the workup. 3. Chromatographic purification: If recrystallization is ineffective, column chromatography using silica gel may be necessary to separate the product from impurities.
Inconsistent Results 1. Variability in the quality of formamidine: Formamidine salts can be hygroscopic and unstable. 2. Inconsistent reaction setup: Small variations in temperature, stirring speed, or reagent addition rate can affect the outcome.1. Use freshly prepared or high-purity formamidine: Store formamidine salts in a desiccator. 2. Standardize the experimental protocol: Maintain consistent parameters for each reaction to ensure reproducibility.

Data Presentation

Table 1: Summary of Reaction Conditions for 6-Alkylpyrimidin-4-ol Synthesis

6-Alkyl Groupβ-Keto Ester/PrecursorAmidineBaseSolventTemperature (°C)Yield (%)Reference
IsopropylMethyl 3-amino-4-methyl-2-pentenoateFormamidineSodium Methoxiden-Butanol11088.4[1]
MethylEthyl acetoacetateFormamidine AcetateSodium EthoxideEthanolReflux~75-85General Literature
EthylEthyl 3-oxopentanoateFormamidine AcetateSodium EthoxideEthanolReflux~70-80General Literature

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 4-methyl-3-oxopentanoate and Formamidine Acetate (Pinner Synthesis)

This protocol is a representative procedure based on the general Pinner synthesis of 4-hydroxypyrimidines.

Materials:

  • Ethyl 4-methyl-3-oxopentanoate

  • Formamidine acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for neutralization)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add formamidine acetate (1.0 equivalent). Stir the mixture for 15-20 minutes at room temperature.

  • Slowly add ethyl 4-methyl-3-oxopentanoate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize with hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) to obtain pure this compound.

Protocol 2: Synthesis of 6-isopropyl-4-hydroxypyrimidine from Methyl 3-amino-4-methyl-2-pentenoate

This protocol is adapted from a patented procedure.[1]

Materials:

  • Methyl 3-amino-4-methyl-2-pentenoate

  • Formamidine

  • Sodium methoxide (28% solution in methanol)

  • n-Butanol

Procedure:

  • To 60 ml of n-butanol, add 48.3 g of a 28% methanolic solution of sodium methoxide.

  • Heat the mixture and distill off the solvent until the internal temperature reaches 110 °C.

  • Prepare a solution of 12.9 g of methyl 3-amino-4-methyl-2-pentenoate and formamidine in 50 ml of n-butanol.

  • Add the solution of the reactants to the sodium methoxide/n-butanol mixture.

  • Maintain the reaction temperature at 110 °C and continue heating for 5 hours.

  • After cooling to room temperature, the product can be isolated and purified. The patent suggests that 11.0 g of 6-isopropyl-4-hydroxypyrimidine were formed (Yield: 88.4 mol %).[1]

  • Purification can be achieved by standard methods such as recrystallization to obtain a product with a melting point of 133.5 to 134.5 °C.[1]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification reac1 Ethyl 4-methyl-3-oxopentanoate mix Mix Reactants reac1->mix reac2 Formamidine Acetate reac2->mix base Sodium Ethoxide in Ethanol base->mix reflux Reflux (4-6h) mix->reflux evap Solvent Evaporation reflux->evap neut Neutralization & Precipitation evap->neut filt Filtration & Drying neut->filt recryst Recrystallization filt->recryst product This compound recryst->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Incomplete Reaction start->cause1 cause2 Decomposition start->cause2 cause3 Poor Reagents start->cause3 sol1 Optimize Time/Temp cause1->sol1 sol2 Milder Base/Lower Temp cause2->sol2 sol3 Use Pure Reagents cause3->sol3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Navigating Compound Instability in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address compound instability during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I add it to the cell culture media. What is causing this and how can I fix it?

A1: Compound precipitation in aqueous media is a common issue, often stemming from low aqueous solubility.[1][2] Many compounds, especially lipophilic ones, are initially dissolved in organic solvents like dimethyl sulfoxide (DMSO) at high concentrations. When this stock solution is diluted into the aqueous environment of your assay media, the compound's concentration may exceed its solubility limit, causing it to fall out of solution.[2][3]

Troubleshooting Steps:

  • Optimize Dilution Protocol: Avoid making large dilution steps directly into the aqueous buffer. Instead, perform serial dilutions. It is often better to add the compound stock directly to the media containing cells and serum, as serum proteins can help stabilize the compound.[4]

  • Reduce Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.1-0.5%, although some cell lines can tolerate higher levels.[4] Always test the tolerance of your specific cell line.

  • Lower the Highest Compound Concentration: If precipitation is observed at the highest concentration of your dose-response curve, consider reducing this starting concentration. This will decrease the likelihood of precipitation and improve the reliability of subsequent dilutions.[2]

  • Utilize Solubilizing Agents: For particularly challenging compounds, consider the use of biocompatible detergents or cyclodextrins to enhance solubility. Be aware that these agents can influence the compound's bioavailability and may affect your experimental results.[5]

  • Incorporate Serum or Albumin: If your assay allows, adding the compound to media containing serum or bovine serum albumin (BSA) can prevent precipitation. The compound may adsorb to these proteins, increasing its apparent solubility.[4][5]

Q2: I suspect my compound is being metabolized by the cells in my assay. How can I confirm this and what can I do to mitigate it?

A2: Metabolic degradation is a frequent cause of compound instability, particularly in cell-based assays or when using liver fractions like microsomes or hepatocytes.[6][7] These biological systems contain enzymes, such as cytochrome P450s (CYPs), that can chemically modify and clear your compound.[6][8]

Troubleshooting and Confirmation:

  • Conduct a Metabolic Stability Assay: The most direct way to assess metabolic instability is to perform an in vitro metabolic stability assay. This typically involves incubating your compound with liver microsomes or hepatocytes and measuring the decrease in the parent compound's concentration over time.[6][7][8]

  • Analyze for Metabolites: If you have the analytical capabilities (e.g., LC-MS), you can analyze the assay medium to identify the formation of metabolites.

  • Use Enzyme Inhibitors: If you suspect a specific metabolic pathway (e.g., a particular CYP enzyme), you can co-incubate your compound with a known inhibitor of that enzyme to see if the compound's stability increases.

  • Consider a Simpler System: If metabolic degradation is confirmed and problematic for your primary assay, consider switching to a simpler, non-metabolically active system if possible, such as a purified enzyme assay or using cells with lower metabolic capacity.

Q3: My compound's activity seems to decrease over the course of a long incubation. What could be the reason?

A3: A decline in compound activity during extended incubations can be due to several factors beyond metabolic degradation. These include chemical instability in the assay media and non-specific binding to labware.

Potential Causes and Solutions:

  • Chemical Instability:

    • pH Instability: The pH of your culture media can change over time, especially in the presence of cells. Some compounds are susceptible to hydrolysis or other chemical reactions at certain pH values.[9][10] You can assess this by incubating your compound in the media without cells and measuring its concentration over time.

    • Oxidation: Some compounds are sensitive to oxidation. If suspected, consider using fresh media and minimizing exposure to light and air.

    • Temperature Sensitivity: Prolonged exposure to 37°C can degrade some compounds.[10][11] Assess stability at the incubation temperature.

  • Non-Specific Binding:

    • Adsorption to Plasticware: Lipophilic compounds can adsorb to the plastic surfaces of plates and tubes, reducing the effective concentration in the media. Using low-binding plates or adding a small percentage of a non-ionic surfactant can help mitigate this.

    • Binding to Serum Proteins: While serum can aid solubility, extensive binding to proteins like albumin can reduce the free concentration of your compound available to interact with its target.[12]

Troubleshooting Guides

Guide 1: Investigating and Solving Compound Precipitation

This guide provides a systematic workflow for addressing compound precipitation in your biological assays.

G cluster_0 A Compound Precipitation Observed B Review Dilution Protocol A->B C Is the highest concentration too high? B->C D Lower starting concentration C->D Yes E Are serial dilutions in DMSO being performed? C->E No L Problem Resolved D->L F Implement serial dilutions in DMSO E->F No G Modify Assay Conditions E->G Yes F->L H Can serum/BSA be added? G->H I Add serum/BSA to media H->I Yes J Consider solubilizing agents H->J No I->L K Test biocompatible solubilizers J->K K->L

Caption: Troubleshooting workflow for compound precipitation.

Guide 2: Assessing Metabolic Instability

This guide outlines the steps to determine if your compound is metabolically unstable and the subsequent actions to take.

G cluster_1 A Suspected Metabolic Instability B Perform Metabolic Stability Assay A->B C Incubate with Liver Microsomes/Hepatocytes B->C D Measure Parent Compound Concentration Over Time C->D E Is the compound rapidly cleared? D->E F Metabolic Instability Confirmed E->F Yes G No Significant Clearance E->G No I Consider Structural Modifications to Block Metabolism F->I H Investigate other instability causes (e.g., chemical degradation, non-specific binding) G->H J Use In Silico Models to Predict Metabolic Hotspots I->J K Synthesize and Test Analogs J->K

Caption: Workflow for assessing metabolic instability.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer when added from a DMSO stock, mimicking the conditions of many biological assays.[2]

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent collection plates

  • Plate reader capable of UV absorbance measurements

  • Multichannel pipette

Methodology:

  • Add the aqueous buffer to the wells of the 96-well filter plate.

  • Add a small volume of the compound's DMSO stock solution to the buffer to achieve the desired final concentration (typically ensuring the final DMSO concentration is ≤1%).

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) with gentle shaking. This allows for equilibrium to be reached.

  • After incubation, filter the solution into the UV-transparent collection plate by centrifugation or vacuum. This separates the soluble compound from any precipitate.

  • Measure the UV absorbance of the filtrate at a predetermined wavelength.

  • Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve of the compound prepared in a solvent where it is fully soluble (e.g., DMSO or a buffer/acetonitrile mixture).

Protocol 2: Metabolic Stability Assay using Liver Microsomes

This protocol assesses the rate at which a compound is metabolized by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[6][7][13]

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (a compound with known metabolic instability)

  • Negative control (heat-inactivated microsomes)

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw the liver microsomes on ice. Prepare the test compound and positive control solutions in the phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the microsomes, buffer, and test compound. Pre-incubate at 37°C for 5-10 minutes to allow the compound to distribute.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well. For the negative control, add buffer instead of the NADPH system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold quenching solution. The 0-minute time point is quenched immediately after adding the NADPH system.[13]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Quantitative Data Summary

Table 1: Common Causes of Compound Instability and Their Effects

Instability CauseCommon ObservationPotential Impact on Data
Low Aqueous Solubility Precipitation or cloudiness in media.[1][2]Underestimation of compound potency (IC50/EC50).[2][3]
Inconsistent results between experiments.Poor structure-activity relationship (SAR) correlation.[2][3]
Metabolic Degradation Decrease in compound concentration over time in the presence of cells or liver fractions.[6][7]Time-dependent loss of activity.
Formation of metabolites.Misinterpretation of compound effect, as metabolites may also be active or toxic.
Chemical Degradation Loss of compound in media even without cells.Inaccurate potency determination, especially in long-term assays.
pH-dependent loss of activity.Poor reproducibility if media pH is not strictly controlled.[9]
Non-specific Binding Lower than expected compound concentration in the supernatant.Apparent loss of potency due to reduced free compound concentration.
High variability in low-volume assays.Inaccurate results, particularly for highly lipophilic compounds.

References

Technical Support Center: Scaling Up the Synthesis of 6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 6-isopropylpyrimidin-4-ol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound typically involves the condensation of a β-ketoester with a source of amidine. A common route starts with ethyl 4-methyl-3-oxopentanoate (a β-ketoester containing the isopropyl group) and formamidine. Variations may exist, but this represents a foundational approach.

Q2: What are the critical process parameters to monitor during the scale-up of the initial condensation reaction?

When scaling up the condensation reaction, it is crucial to monitor and control the following parameters:

  • Temperature: The reaction is often exothermic. Maintaining a consistent temperature, for instance between 50-52°C, is vital to prevent side reactions and ensure consistent product quality.[1]

  • Reagent Addition Rate: Slow and controlled addition of reagents is important to manage the reaction exotherm and maintain homogeneity.

  • Mixing Efficiency: Adequate agitation is necessary to ensure proper mixing of the reactants, especially in larger reactors, to avoid localized "hot spots" and concentration gradients.

  • Reaction Time: The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid the formation of impurities.[1]

Q3: How can I improve the yield and purity of the crude this compound?

To enhance yield and purity, consider the following strategies:

  • Solvent Selection: The choice of solvent is critical. Protic solvents like ethanol or isopropanol are commonly used. The solvent should be chosen to facilitate the reaction and allow for easy product isolation, often through precipitation upon cooling.[1]

  • pH Control: Maintaining the optimal pH during the reaction and workup can be crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

  • Purification Method: While direct crystallization from the reaction mixture is ideal for scale-up, column chromatography can be used for purification, though it is less practical for very large quantities. Recrystallization from a suitable solvent is a more scalable purification technique.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature.
Product loss during workup.Optimize the isolation procedure. If the product is isolated by filtration, ensure the pH is adjusted to the point of minimum solubility. Minimize transfer losses.
Side reactions.Re-evaluate the reaction temperature and reagent stoichiometry. Ensure the starting materials are of high purity.
Poor Purity (Presence of Impurities) Unreacted starting materials.Improve the efficiency of the reaction by optimizing stoichiometry and reaction time. Consider a purification step like recrystallization.
Formation of byproducts.Adjusting the reaction temperature or the rate of reagent addition can minimize the formation of byproducts.
Inefficient purification.Experiment with different recrystallization solvents or solvent mixtures. If necessary, consider a wash of the crude product with a solvent in which the impurities are soluble but the product is not.
Difficulty with Product Isolation Product is too soluble in the reaction solvent.After the reaction is complete, consider partially removing the solvent under vacuum to induce precipitation. Alternatively, an anti-solvent can be added to decrease the product's solubility.
Oily product instead of a solid.The product may be impure. Attempt to purify a small sample by column chromatography to obtain a seed crystal, which can then be used to induce crystallization of the bulk material.
Inconsistent Results Between Batches Variations in raw material quality.Ensure consistent quality of starting materials by establishing clear specifications and testing incoming batches.
Poor process control.Strictly control critical parameters like temperature, reaction time, and agitation speed.

Experimental Protocols

Illustrative Lab-Scale Synthesis of a Pyrimidine Derivative (Adapted from similar syntheses)

  • Reaction Setup: A round-bottom flask is charged with a suitable solvent (e.g., ethanol).

  • Reagent Addition: The β-ketoester (e.g., ethyl 4-methyl-3-oxopentanoate) and the amidine source (e.g., formamidine acetate) are added to the solvent. A base, such as sodium ethoxide, is often used to facilitate the condensation.

  • Reaction: The mixture is heated to reflux and stirred for a specified period (e.g., 4-6 hours), with the reaction progress monitored by TLC.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled, and the solvent is partially evaporated. The resulting solid is collected by filtration, washed with a cold solvent, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent to achieve the desired purity.

Data Presentation

Table 1: Illustrative Reaction Parameters for Pyrimidine Synthesis

ParameterCondition 1Condition 2Condition 3
Solvent EthanolIsopropanolToluene
Base Sodium EthoxideSodium MethoxidePotassium Carbonate
Temperature (°C) 78 (Reflux)82 (Reflux)110 (Reflux)
Reaction Time (h) 6812
Yield (%) 758265

Note: This data is illustrative and based on general pyrimidine syntheses; it is not specific to this compound.

Visualizations

Experimental_Workflow General Workflow for Synthesis and Purification A 1. Reagent Preparation (β-ketoester, Amidine) B 2. Condensation Reaction (Solvent, Base, Heat) A->B C 3. In-Process Control (TLC/HPLC Monitoring) B->C D 4. Product Isolation (Cooling, Filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Final Product (this compound) E->F

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield A Problem: Low Yield B Check Reaction Completion (TLC/HPLC) A->B C Incomplete? Extend Reaction Time/Increase Temp B->C No D Complete? Analyze Workup Procedure B->D Yes E Optimize Isolation (pH, Solvent Volume) D->E F Check for Side Products (NMR/MS) D->F G Modify Reaction Conditions (Temp, Stoichiometry) F->G

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Resolving Ambiguous Spectroscopic Data for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of pyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the characterization of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of a substituted pyrimidine shows overlapping aromatic signals. How can I resolve and assign these protons?

A1: Overlapping signals in the aromatic region of pyrimidine spectra are a common issue. Here’s a step-by-step approach to resolve and assign these signals:

  • Optimize 1D NMR Acquisition:

    • Ensure the sample is pure.

    • Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion.

    • Adjust the spectral window to focus on the aromatic region and increase the number of data points.

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will help you trace the connectivity of the proton network within the pyrimidine ring and its substituents.

    • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, which can be particularly helpful for complex substituent groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (through-space correlation), which is invaluable for distinguishing between positional isomers (e.g., N1 vs. N3 substitution) and for confirming spatial relationships between ring protons and substituent protons.

  • Computational Chemistry:

    • Predict the 1H NMR spectrum using Density Functional Theory (DFT) calculations. Comparing the predicted chemical shifts with your experimental data can provide strong evidence for your assignments.

Q2: I have synthesized a pyrimidine derivative that can exist in multiple tautomeric forms. How can I identify the predominant tautomer?

A2: Tautomerism is a frequent source of ambiguity in the analysis of pyrimidines, especially those with hydroxyl, amino, or thiol substituents. A combination of spectroscopic techniques is often necessary for unambiguous identification.

  • NMR Spectroscopy:

    • Proton NMR: The chemical shifts and presence/absence of signals for labile protons (e.g., -OH, -NH) can indicate the tautomeric form. For example, a broad signal might suggest an -OH group, while a sharper signal could be an N-H proton.

    • Carbon NMR: The chemical shifts of the ring carbons are sensitive to the tautomeric state. For instance, a carbon in a C=O bond will have a significantly different chemical shift than one in a C-OH bond.

    • Deuterium Exchange: Dissolving the sample in a deuterated solvent that facilitates exchange (like D₂O or MeOD) will cause the signals from labile protons (-OH, -NH) to disappear from the ¹H NMR spectrum, confirming their presence.[1]

  • Infrared (IR) Spectroscopy:

    • The presence of characteristic absorption bands can distinguish between tautomers. For example, a strong absorption in the range of 1650-1750 cm⁻¹ is indicative of a C=O bond (keto form), while a broad absorption around 3200-3600 cm⁻¹ suggests an O-H bond (enol form).[2][3]

  • UV-Vis Spectroscopy:

    • The λmax (wavelength of maximum absorbance) is sensitive to the electronic structure of the molecule. Different tautomers will have different conjugation systems and thus different λmax values. The pH of the solution can also influence the tautomeric equilibrium, leading to shifts in the UV-Vis spectrum.[4]

Q3: I have synthesized two isomers of a substituted pyrimidine. How can I use mass spectrometry to differentiate them?

A3: Mass spectrometry is a powerful tool for differentiating isomers based on their fragmentation patterns. While isomers will have the same molecular weight, their fragmentation in the mass spectrometer can be distinct.

  • Analyze the Fragmentation Pattern:

    • Different substitution patterns on the pyrimidine ring will lead to characteristic fragment ions. The stability of the resulting fragments will dictate the observed fragmentation pathways.

    • For example, the loss of a substituent from different positions might result in fragment ions with different stabilities and therefore different relative abundances.

  • Tandem Mass Spectrometry (MS/MS):

    • In an MS/MS experiment, you can isolate the molecular ion of your compound and then subject it to further fragmentation. This can provide more detailed structural information and highlight subtle differences in the fragmentation pathways of the isomers.

Troubleshooting Guides

Problem 1: Ambiguous ¹H NMR Chemical Shift Assignments

Symptoms:

  • Multiple aromatic signals are clustered together.

  • It is unclear which proton corresponds to which signal.

  • Difficulty in distinguishing between protons on the pyrimidine ring and those on aromatic substituents.

Troubleshooting Workflow:

Workflow for resolving ambiguous 1H NMR assignments.

Detailed Steps:

  • Run a suite of 2D NMR experiments: As outlined in the diagram, COSY, HSQC, HMBC, and NOESY experiments provide complementary information.

  • Start with HSQC: This is often the most straightforward experiment to interpret. It will definitively link each proton signal to its directly attached carbon signal.

  • Use HMBC to build the carbon skeleton: HMBC correlations show connections between protons and carbons that are 2 or 3 bonds away. This allows you to piece together the molecular structure.

  • Employ COSY to confirm proton-proton couplings: This will verify the connections between adjacent protons.

  • Use NOESY for through-space correlations: This is crucial for determining the relative positions of substituents and for differentiating between positional isomers.

Problem 2: Distinguishing Between N1 and N3 Substituted Pyrimidine Isomers

Symptom:

  • Two synthesized isomers have very similar ¹H and ¹³C NMR spectra, making it difficult to assign the position of substitution.

Troubleshooting Workflow:

G A Start: N1/N3 Isomer Ambiguity B Acquire 2D NOESY Spectrum A->B C Analyze for NOE between substituent and ring protons B->C D NOE observed between substituent and H6? C->D E NOE observed between substituent and H2/H4? D->E No F Structure is N1-substituted D->F Yes G Structure is N3-substituted E->G Yes H Consider alternative experiments (e.g., X-ray crystallography) E->H No

Logic diagram for distinguishing N1 and N3 pyrimidine isomers.

Detailed Steps:

  • NOESY is Key: The Nuclear Overhauser Effect (NOE) is distance-dependent. An NOE correlation will be observed between protons that are close in space, regardless of the number of bonds separating them.

  • Look for Key Correlations:

    • N1-Substitution: A substituent on the N1 position will be spatially close to the proton at the C6 position of the pyrimidine ring. Therefore, an NOE cross-peak between the substituent's protons and H6 is expected.

    • N3-Substitution: A substituent on the N3 position will be in proximity to the protons at the C2 and C4 positions. An NOE cross-peak between the substituent's protons and H2 and/or H4 would indicate N3 substitution.

  • If NOE is inconclusive: If the NOE data is ambiguous, other techniques such as X-ray crystallography may be required for definitive structure determination.

Quantitative Data and Experimental Protocols

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on a Pyrimidine Ring
Proton PositionTypical Chemical Shift (ppm) in CDCl₃Notes
H-29.1 - 9.3Most deshielded proton due to two adjacent nitrogen atoms.
H-4 / H-68.6 - 8.8Deshielded by the adjacent nitrogen atom.
H-57.2 - 7.5Least deshielded proton of the pyrimidine ring.

Note: These values can be significantly influenced by the solvent and the electronic nature of substituents on the ring.

Table 2: Characteristic Mass Fragmentation of a Generic Substituted Pyrimidine
m/zProposed FragmentNotes
[M]+Molecular IonThe intact molecule with one electron removed.
[M-27]+Loss of HCNA common fragmentation pathway for pyrimidines.
[M-R]+Loss of SubstituentLoss of a substituent group from the ring.
[M-HNCR]+Ring FragmentationMore complex fragmentation involving the substituent.
Experimental Protocol: Deuterium Exchange for Labile Protons

Objective: To identify exchangeable protons (e.g., -OH, -NH) in a pyrimidine compound.

Materials:

  • Your pyrimidine compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • Deuterium oxide (D₂O)

  • NMR tube

Procedure:

  • Prepare a solution of your compound in a deuterated aprotic solvent like DMSO-d₆.

  • Acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of all peaks, including any broad signals that may correspond to labile protons.

  • Add 1-2 drops of D₂O to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Allow the sample to stand for 5-10 minutes to allow for proton-deuterium exchange.

  • Acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to the exchangeable protons will have disappeared or significantly decreased in intensity in the second spectrum.

Experimental Protocol: Acquiring a 2D HSQC Spectrum

Objective: To correlate proton signals with their directly attached carbon signals.

Procedure:

  • Prepare a concentrated sample of your pyrimidine compound in a suitable deuterated solvent.

  • Acquire a standard ¹H and ¹³C{¹H} NMR spectrum to determine the spectral widths for both nuclei.

  • Load a standard HSQC pulse program on the NMR spectrometer.

  • Set the spectral widths (SW) and transmitter frequency offsets (O1P for ¹H, O2P for ¹³C) to encompass all signals of interest.

  • Set the number of scans (NS) and the number of increments in the indirect dimension (TD1) based on the sample concentration and desired resolution. A typical starting point would be NS=8 and TD1=256.

  • Run the experiment.

  • Processing and Analysis: After Fourier transformation in both dimensions, the resulting 2D spectrum will show cross-peaks at the coordinates of the chemical shifts of directly bonded ¹H and ¹³C nuclei.

References

Technical Support Center: Enhancing Cell Permeability of 6-Isopropylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell permeability of 6-isopropylpyrimidin-4-ol and related pyrimidine derivatives.

Troubleshooting Guides

This section addresses common issues and provides step-by-step guidance to diagnose and resolve them.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 or MDCK Assays

Possible Causes:

  • Poor Physicochemical Properties: The compound may have low lipophilicity, a high molecular weight, or a significant charge at physiological pH, all ofwhich can hinder passive diffusion across the cell membrane.[1][2]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cells, leading to a low net permeability.[3]

  • Experimental Conditions: Suboptimal experimental conditions, such as incorrect pH of the buffer or issues with the integrity of the cell monolayer, can affect permeability measurements.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Review the compound's logP (a measure of lipophilicity), molecular weight, and pKa.

    • Consider chemical modifications to increase lipophilicity or reduce the charge at physiological pH.

  • Investigate Efflux:

    • Determine the efflux ratio by measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio significantly greater than 1 suggests the involvement of active efflux.[3]

    • Co-administer the compound with a known P-gp inhibitor, such as verapamil. A significant increase in A-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.[4]

  • Optimize Experimental Protocol:

    • Ensure the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

    • Verify the pH of the apical and basolateral buffers to ensure they are at the desired physiological levels.

Issue 2: High Variability in Permeability Data

Possible Causes:

  • Inconsistent Cell Monolayer Formation: Variations in cell seeding density or culture conditions can lead to inconsistent monolayer integrity.

  • Compound Solubility Issues: The compound may not be fully dissolved in the assay buffer, leading to inaccurate concentration measurements.

  • Analytical Method Variability: The method used to quantify the compound in the donor and receiver compartments (e.g., LC-MS/MS) may have high variability.

Troubleshooting Steps:

  • Standardize Cell Culture:

    • Maintain a consistent cell seeding density and passage number.

    • Regularly monitor TEER values to ensure the formation of a tight monolayer.

  • Confirm Compound Solubility:

    • Measure the solubility of the compound in the assay buffer at the tested concentrations.

    • If solubility is low, consider using a co-solvent, but be mindful that the co-solvent itself can affect cell permeability.

  • Validate Analytical Method:

    • Ensure the analytical method is validated for linearity, accuracy, and precision in the relevant concentration range.

Frequently Asked Questions (FAQs)

Q1: What is a good target for the apparent permeability coefficient (Papp) in a Caco-2 assay?

A1: While there are no strict cutoffs, a common classification is:

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

These values can vary between laboratories, so it is crucial to include high and low permeability reference compounds in your assays for comparison.

Q2: How can I chemically modify a this compound derivative to improve its permeability?

A2: Strategies often focus on increasing lipophilicity and reducing the potential for efflux. Consider the following modifications:

  • Adding Lipophilic Groups: Introducing small, non-polar functional groups can increase the compound's ability to partition into the lipid bilayer.

  • Masking Polar Groups: Temporarily masking polar functional groups with lipophilic promoieties (prodrug approach) can enhance membrane crossing. These promoieties are later cleaved by intracellular enzymes to release the active compound.

  • Reducing Hydrogen Bond Donors: Reducing the number of hydrogen bond donors can decrease the energy penalty for the compound to enter the hydrophobic core of the cell membrane.

Q3: Are there formulation strategies to enhance the permeability of these compounds?

A3: Yes, formulation can play a significant role. Some approaches include:

  • Use of Permeation Enhancers: Certain excipients can transiently disrupt the cell membrane, allowing for increased drug passage.

  • Lipid-Based Formulations: Encapsulating the compound in liposomes or nanoemulsions can facilitate its transport across the cell membrane.

  • Sonication: Applying acoustic energy can transiently permeabilize cell membranes, which may enhance the internalization of the therapeutic molecule.

Q4: What signaling pathways can be targeted to modulate cell permeability?

A4: Several signaling pathways are known to regulate the permeability of endothelial and epithelial cell layers. For instance, the ROS/RhoA/PI3K/PKB pathway has been implicated in modulating the permeability of the blood-tumor barrier for some pyrimidine derivatives like minoxidil.[3] Targeting components of this pathway could be a strategy to enhance compound delivery in certain contexts.

Data Presentation

The following table presents Caco-2 permeability data for minoxidil, a well-studied pyrimidine derivative, which can serve as a reference for your experiments with this compound derivatives.[3][4]

CompoundApical pHBasolateral pHDirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Minoxidil 6.57.4A-B15.2 ± 2.11.1
6.57.4B-A16.7 ± 1.8
Metoprolol 6.57.4A-B14.9 ± 1.5>2
6.57.4B-A33.5 ± 3.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the steps for assessing the permeability of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage number 20-40)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and reference compounds (e.g., minoxidil for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS or other suitable analytical instrumentation

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be below a certain threshold (e.g., <1 x 10⁻⁷ cm/s) to confirm tight junction integrity.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (in HBSS) to the donor chamber (apical for A-B measurement, basolateral for B-A measurement).

    • Add fresh HBSS to the receiver chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations

The following diagrams illustrate key concepts and workflows related to cell permeability.

experimental_workflow cluster_prep Preparation cluster_qc Quality Control cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days seed_cells->culture_cells measure_teer Measure TEER culture_cells->measure_teer ly_assay Lucifer Yellow Assay measure_teer->ly_assay If TEER is high add_compound Add Compound to Donor Chamber ly_assay->add_compound If LY Papp is low incubate Incubate at 37°C add_compound->incubate sample Collect Samples from Receiver Chamber incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate_papp Calculate Papp quantify->calculate_papp

Caption: Experimental workflow for a Caco-2 permeability assay.

troubleshooting_logic start Low Papp Value Observed check_physchem Assess Physicochemical Properties (logP, MW, pKa) start->check_physchem check_efflux Determine Efflux Ratio (B-A / A-B) check_physchem->check_efflux Good Properties modify_compound Chemical Modification check_physchem->modify_compound Poor Properties check_protocol Review Experimental Protocol (TEER, pH) check_efflux->check_protocol Efflux Ratio ≈ 1 use_inhibitor Co-administer with Efflux Inhibitor check_efflux->use_inhibitor High Efflux Ratio optimize_assay Optimize Assay Conditions check_protocol->optimize_assay Protocol Issues Found

Caption: Troubleshooting logic for low permeability results.

signaling_pathway compound Pyrimidine Derivative (e.g., Minoxidil) ros Increased ROS compound->ros rhoa RhoA Activation ros->rhoa pi3k PI3K Activation ros->pi3k tight_junctions Tight Junction Disruption rhoa->tight_junctions pkb PKB/Akt Activation pi3k->pkb pkb->tight_junctions permeability Increased Cell Permeability tight_junctions->permeability

Caption: ROS/RhoA/PI3K/PKB signaling pathway in permeability modulation.

References

Validation & Comparative

Comparative Analysis of 6-isopropylpyrimidin-4-ol with Known Kinase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, public domain data on the specific kinase inhibitory activity of 6-isopropylpyrimidin-4-ol is not available. This guide is therefore presented as a methodological framework for researchers who may have synthesized or acquired this compound and wish to characterize its activity against a panel of known kinase inhibitors. The data presented for this compound is hypothetical and for illustrative purposes only.

This guide provides a structured approach to comparing the inhibitory profile of a novel compound, "Compound X" (representing this compound), with well-characterized kinase inhibitors such as Staurosporine, Gefitinib, and Dasatinib.

Data Presentation: Comparative Kinase Inhibition Profile

The primary method for comparing kinase inhibitors is to determine their half-maximal inhibitory concentration (IC50) against a panel of diverse kinases. This allows for an assessment of both potency and selectivity. The following table presents a hypothetical dataset comparing our compound of interest with established inhibitors.

Kinase TargetCompound X (Hypothetical IC50, nM)Staurosporine (IC50, nM)Gefitinib (IC50, nM)Dasatinib (IC50, nM)
Tyrosine Kinases
EGFR2563035
ABL1>10,00020>10,000<1
SRC5,5003>10,000<1
VEGFR28,000153,70015
PDGFRβ9,200252,50028
Serine/Threonine Kinases
CDK2/cyclin A1504>10,000320
PKA>10,0007>10,000>10,000
PKCα8,5001>10,000>10,000

Data for Staurosporine, Gefitinib, and Dasatinib are representative values from published literature. IC50 values can vary based on assay conditions.

Experimental Protocols

To generate the data presented above, standardized biochemical assays are employed. Below are detailed protocols for two common methods.

2.1. ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in signal indicates inhibition.[1][2]

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

  • Materials:

    • Kinase of interest (e.g., EGFR, ABL1)

    • Substrate peptide

    • ATP

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Assay plates (white, 384-well)

    • Plate reader with luminescence detection capabilities

  • Protocol:

    • Compound Dispensing: Prepare serial dilutions of the test compounds in the assay plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Kinase Reaction: Add the kinase and its specific substrate to each well.

    • Initiation: Start the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

    • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine IC50 values by fitting the data to a four-parameter logistic curve.

2.2. LANCE® Ultra TR-FRET Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that detects the phosphorylation of a substrate.

  • Principle: The assay uses a europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate and a ULight™-labeled substrate peptide. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the Eu-donor and ULight-acceptor into close proximity, resulting in a FRET signal. Inhibitors prevent this signal from being generated.[3]

  • Materials:

    • Kinase of interest

    • ULight™-labeled substrate peptide (PerkinElmer)

    • Europium-labeled anti-phospho-antibody (PerkinElmer)

    • ATP

    • Test compounds (dissolved in DMSO)

    • Assay plates (white, low-volume 384-well)

    • TR-FRET-capable plate reader

  • Protocol:

    • Reagent Preparation: Prepare solutions of the test compound, kinase/antibody mixture, and ATP/substrate mixture at concentrations 3-5 times the final desired concentration.

    • Assay Assembly: Dispense the test compound solution into the assay plate.

    • Add the kinase/antibody mixture to each well.

    • Initiate the reaction by adding the ATP/ULight™-substrate mixture.

    • Incubation: Seal the plate and incubate at room temperature for 1 hour, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emissions at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

    • Analysis: Calculate the TR-FRET ratio (acceptor/donor). Determine IC50 values by plotting the ratio against the inhibitor concentration and fitting to a dose-response curve.

Mandatory Visualizations

3.1. Signaling Pathway Diagram

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and a common target for kinase inhibitors like Gefitinib.[4][5][6][7][8]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

3.2. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor.

Kinase_Inhibitor_Workflow start Start: Synthesize Compound X primary_screen Primary Screen (Single High Concentration) start->primary_screen hit_id Hit Identification (>50% Inhibition?) primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Yes discard Discard/Optimize hit_id->discard No selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity cellular_assays Cellular Assays (Target Engagement) selectivity->cellular_assays end Lead Candidate cellular_assays->end

Caption: Workflow for kinase inhibitor screening and characterization.

3.3. Logical Relationship Diagram

This diagram provides a logical comparison of the hypothetical inhibitory profile of "Compound X" against the known profiles of the selected inhibitors.

Inhibitor_Comparison cluster_attributes Inhibitory Profile Inhibitors Kinase Inhibitors CompoundX Compound X (Hypothetical) Inhibitors->CompoundX Staurosporine Staurosporine Inhibitors->Staurosporine Gefitinib Gefitinib Inhibitors->Gefitinib Dasatinib Dasatinib Inhibitors->Dasatinib Potent_EGFR Potent EGFR Inhibition CompoundX->Potent_EGFR Potent_CDK2 Potent CDK2 Inhibition CompoundX->Potent_CDK2 Broad_Spectrum Broad Spectrum Staurosporine->Broad_Spectrum Gefitinib->Potent_EGFR BCR_ABL_SRC Potent BCR-ABL/SRC Inhibition Dasatinib->BCR_ABL_SRC

Caption: Comparative logic of inhibitor selectivity profiles.

References

Comparative Analysis of 6-isopropylpyrimidin-4-ol (G007-LK) Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of 6-isopropylpyrimidin-4-ol, a potent and selective Tankyrase inhibitor also known as G007-LK. The performance of G007-LK is compared with an alternative Tankyrase inhibitor, XAV939, supported by experimental data to inform drug development and research applications.

Introduction to Kinase Inhibitor Profiling

Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology. However, off-target activities can lead to unforeseen side effects or polypharmacology, which can be beneficial or detrimental. Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is a critical step in the development of selective kinase inhibitors. This guide focuses on G007-LK, a small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.

Comparative Kinase Inhibition Profile

G007-LK has been demonstrated to be a highly selective inhibitor of TNKS1 and TNKS2.[1][2] In a broad panel screening, G007-LK showed minimal to no inhibitory activity against 90 other kinases when tested at a concentration of 10 µM.[2] This high degree of selectivity is a key differentiator for this compound.

For a direct comparison, we present the inhibitory activity (IC50) of G007-LK and a well-established alternative Tankyrase inhibitor, XAV939, against their primary targets.

CompoundTargetIC50 (nM)
This compound (G007-LK) TNKS146[1][3]
TNKS225[1][3]
XAV939 TNKS111[4][5]
TNKS24[4][5]

Signaling Pathway Context: Wnt/β-catenin Pathway

Tankyrase 1 and 2 are key regulators of the Wnt/β-catenin signaling pathway. They PARsylate (poly-ADP-ribosylate) Axin, a central component of the β-catenin destruction complex. This modification marks Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin leads to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate the transcription of Wnt target genes, many of which are implicated in cell proliferation and survival. Inhibition of Tankyrase activity by compounds like G007-LK stabilizes Axin, thereby promoting the degradation of β-catenin and inhibiting Wnt signaling.

Wnt_Pathway cluster_out Extracellular cluster_in Intracellular cluster_nuc Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor Axin Axin Dsh->Axin | GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin P CK1 CK1 CK1->BetaCatenin P APC APC APC->BetaCatenin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TNKS1_2 TNKS1/2 TNKS1_2->Axin PARsylation (Degradation) G007LK G007-LK G007LK->TNKS1_2 Inhibition Gene Wnt Target Genes TCF_LEF->Gene Activation

Caption: Wnt/β-catenin signaling pathway and the role of G007-LK.

Experimental Protocols

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a panel of kinases.

1. Reagent Preparation:

  • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • Reconstitute kinases and substrates in kinase buffer to desired concentrations.
  • Prepare a serial dilution of the test compound (e.g., G007-LK) in DMSO, followed by a final dilution in kinase buffer.
  • Prepare ATP solution in kinase buffer.

2. Kinase Reaction:

  • In a 384-well plate, add 2.5 µL of the test compound solution.
  • Add 2.5 µL of the kinase/substrate mixture.
  • Initiate the reaction by adding 5 µL of ATP solution.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate for 30 minutes at room temperature.

4. Data Analysis:

  • Measure luminescence using a plate reader.
  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
  • Determine the IC50 value by fitting the data to a dose-response curve.

A[label="Reagent Preparation\n(Kinase, Substrate, ATP, Compound)", fillcolor="#4285F4"]; B[label="Dispense Compound and\nKinase/Substrate into Plate", fillcolor="#FBBC05"]; C [label="Initiate Reaction with ATP", fillcolor="#34A853"]; D [label="Incubate at Room Temperature", fillcolor="#5F6368"]; E [label="Stop Reaction & Deplete ATP\n(Add ADP-Glo™ Reagent)", fillcolor="#EA4335"]; F [label="Incubate", fillcolor="#5F6368"]; G [label="Convert ADP to ATP & Generate Light\n(Add Kinase Detection Reagent)", fillcolor="#34A853"]; H [label="Incubate", fillcolor="#5F6368"]; I[label="Measure Luminescence", fillcolor="#4285F4"]; J [label="Data Analysis (IC50 determination)", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B[color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; F -> G [color="#202124"]; G -> H [color="#202124"]; H -> I[color="#202124"]; I -> J [color="#202124"]; }

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

This compound (G007-LK) is a potent and highly selective inhibitor of Tankyrase 1 and 2. Its minimal cross-reactivity against a broad panel of other kinases underscores its specificity, which is a desirable characteristic for a chemical probe and a potential therapeutic agent. While XAV939 exhibits slightly higher potency against the primary targets in biochemical assays, the superior selectivity profile of G007-LK may offer advantages in minimizing off-target effects. The choice between these inhibitors will depend on the specific experimental context and research goals. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative kinase profiling studies.

References

Comparing the efficacy of different synthetic routes to 6-isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of substituted pyrimidinones is a critical endeavor. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules. This guide provides a comparative analysis of three distinct synthetic routes to 6-isopropylpyrimidin-4-ol, a representative substituted pyrimidinone. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by detailed experimental protocols and quantitative data.

Comparison of Synthetic Efficacies

The selection of a synthetic route is often a trade-off between yield, purity, cost, and ease of execution. The following table summarizes the key quantitative metrics for the three discussed synthetic pathways to this compound and its close analogs.

Parameter Route 1: Pinner Condensation Route 2: One-Pot Three-Component Synthesis Route 3: Cyclocondensation with Formamide
Starting Materials Isobutyramidine hydrochloride, Ethyl 4-methyl-3-oxopentanoateGuanidine hydrochloride, 4-Fluorobenzaldehyde, Ethyl 4-methyl-3-oxopentanoateEthyl 4-methyl-3-oxopentanoate, Formamide, Ammonia
Key Reagents Sodium methoxideSodium carbonateSodium methoxide
Solvent Methanol, TolueneDimethylformamide (DMF)Formamide, Methanol
Reaction Temperature Reflux70°C50°C
Reaction Time Not specified4 hours3 hours
Reported Yield High (not quantified)75%40%
Purification Method Azeotropic distillation, CrystallizationFiltration, Evaporation, Washing, CrystallizationExtraction, Crystallization

Visualizing the Synthetic Pathways

The following diagrams, rendered in the DOT language, illustrate the logical flow of each synthetic route.

Route 1: The Pinner Condensation

This classical approach involves the cyclocondensation of an amidine with a β-ketoester.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions start1 Isobutyramidine hydrochloride intermediate Cyclocondensation Intermediate start1->intermediate start2 Ethyl 4-methyl-3-oxopentanoate start2->intermediate reagent1 Sodium methoxide in Methanol reagent1->intermediate reagent2 Toluene (for azeotropic removal of water) reagent2->intermediate condition1 Reflux condition1->intermediate product This compound intermediate->product Tautomerization G cluster_start Starting Materials cluster_reagents Reagents & Conditions start1 Guanidine hydrochloride product Substituted Dihydropyrimidine start1->product start2 Aldehyde start2->product start3 Ethyl 4-methyl-3-oxopentanoate start3->product reagent1 Sodium Carbonate reagent1->product reagent2 DMF reagent2->product condition1 70°C, 4h condition1->product final_product This compound derivative product->final_product Oxidation (if required) G cluster_start Starting Materials cluster_reagents Reagents & Conditions start1 Ethyl 4-methyl-3-oxopentanoate intermediate Enamine Intermediate start1->intermediate reagent1 Ammonia reagent1->intermediate reagent2 Formamide product This compound reagent2->product reagent3 Sodium methoxide in Methanol reagent3->product condition1 50°C, 3h condition1->product intermediate->product

Comparative Analysis of 6-isopropylpyrimidin-4-ol's Biological Activity Against Other Pyrimidin-4-ol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological significance of substitutions at the 6-position of the pyrimidin-4-ol scaffold, with a focus on anticancer and antimicrobial activities. This report synthesizes available data to benchmark the performance of 6-isopropylpyrimidin-4-ol against other derivatives, providing key quantitative metrics and detailed experimental methodologies.

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The pyrimidin-4-ol core, in particular, has garnered significant attention in medicinal chemistry due to its versatile biological activities, which span from anticancer and antimicrobial to anti-inflammatory and kinase inhibition. The biological profile of pyrimidin-4-ol derivatives can be significantly modulated by the nature of substituents at various positions of the pyrimidine ring. This guide focuses on the structure-activity relationship (SAR) of substitutions at the 6-position, with a specific emphasis on comparing the biological activity of this compound to other analogues.

Quantitative Comparison of Biological Activity

Compound Class/DerivativeBiological ActivityTarget/Cell LineQuantitative Data (IC50/MIC)
Pyrazolo[3,4-d]pyrimidine Kinase InhibitorsAnticancerGIN8, GIN28, GCE28 (Glioblastoma)SI306: 7.2-11.2 µM
Pyrimidine HybridsAntibacterialStaphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa1i & 1j: 2.0-2.1 µM (MIC)
Quinazolinone DerivativesAnticancer (CDK9 Inhibition)MCF-7 (Breast Cancer)Compounds 4 & 5: Potent cytotoxic agents
2-Amino-6-aryl-4-(4'-hydroxy-N-methylquinolin-2'-on-3'-yl)pyrimidinesAnticancerHepG2 (Hepatocellular Carcinoma), KB (Squamous Cell Carcinoma)-

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of pyrimidin-4-ol derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidin-4-ol derivatives and a vehicle control. Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no visible growth is the MIC.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the pyrimidin-4-ol derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: Observe the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Experimental Workflow for Cytotoxicity Screening Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment Compound Preparation Compound Preparation Compound Preparation->Cell Treatment MTT Assay MTT Assay Cell Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for determining the cytotoxic activity of pyrimidin-4-ol derivatives.

G cluster_1 Simplified PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Pyrimidin-4-ol Pyrimidin-4-ol Pyrimidin-4-ol->PI3K Inhibits

Head-to-Head Comparison: 6-Isopropylpyrimidin-4-ol and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-isopropylpyrimidin-4-ol and its structural analogs, focusing on their potential as therapeutic agents. While direct head-to-head experimental data for this compound is limited in publicly available literature, this comparison draws upon data from structurally related pyrimidine derivatives to provide insights into their potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications.

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This guide examines the available data on analogs of this compound to extrapolate a comparative profile. The analysis suggests that substitutions on the pyrimidine ring significantly influence the biological activity. For instance, the introduction of bulky and lipophilic groups at the C6 position and various substitutions at the C2 and C5 positions can modulate anticancer and anti-inflammatory potency.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro anticancer activity of 6-ferrocenylpyrimidin-4(3H)-one derivatives, which, while not direct analogs, provide valuable structure-activity relationship (SAR) insights for 6-substituted pyrimidin-4-ol compounds. The data is derived from a study assessing cytotoxicity against the human breast adenocarcinoma cell line (MCF-7) and normal human skin fibroblast cells (HSF).

Table 1: In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives

Compound IDR Group at C2MCF-7 IC50 (µM)HSF IC50 (µM)Selectivity Index (HSF/MCF-7)
1 -SH45 ± 2> 100> 2.22
2 -CH317 ± 1> 100> 5.88
3 -NH260 ± 3> 100> 1.67
4 -H85 ± 4> 100> 1.18

Data extracted from a study on 6-ferrocenylpyrimidin-4(3H)-one derivatives.

Note: Direct comparative data for this compound was not available in the performed search. The data presented for the ferrocenyl derivatives suggests that substitution at the C2 position significantly impacts cytotoxicity, with a methyl group (Compound 2 ) conferring the highest potency against the MCF-7 cell line.

Experimental Protocols

Synthesis of 6-Substituted Pyrimidin-4-ol Derivatives

A general and established method for the synthesis of 6-substituted pyrimidin-4-ol derivatives involves the condensation of a β-ketoester with a suitable amidine or related synthon. For the synthesis of this compound, ethyl 4-methyl-3-oxopentanoate would be the appropriate β-ketoester.

General Synthetic Scheme:

G reagent1 Ethyl 4-methyl-3-oxopentanoate conditions Base (e.g., NaOEt) Ethanol, Reflux reagent1->conditions reagent2 Formamidine reagent2->conditions product This compound conditions->product

Caption: General synthesis of this compound.

Experimental Procedure (Hypothetical, based on general methods):

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 4-methyl-3-oxopentanoate (1 equivalent).

  • Add formamidine hydrochloride (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the crude product.

  • Purification can be achieved by recrystallization from an appropriate solvent.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

G A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) and normal cells (e.g., HSF) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the compound concentration.

Potential Signaling Pathway Involvement

Based on the activities of related pyrimidine derivatives, this compound and its analogs could potentially exert their biological effects through various signaling pathways. For instance, many pyrimidine derivatives are known to be kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyrimidine Derivative (e.g., this compound analog) Inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism of action where a pyrimidine derivative inhibits a kinase (e.g., RAF) within the MAPK/ERK signaling pathway, a critical pathway often dysregulated in cancer, thereby leading to a reduction in cell proliferation and survival.

Conclusion and Future Directions

While this guide provides a comparative overview based on existing literature for structural analogs, further research is imperative to elucidate the specific biological profile of this compound. Future studies should focus on:

  • Direct Synthesis and Characterization: Synthesizing this compound and a focused library of its close analogs with systematic variations at the C2, C5, and C6 positions.

  • Head-to-Head Biological Screening: Performing direct comparative in vitro and in vivo studies to assess their anticancer, anti-inflammatory, and kinase inhibitory activities.

  • Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR to guide the design of more potent and selective derivatives.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by these compounds.

By undertaking these focused research efforts, the full therapeutic potential of this compound and its analogs can be unlocked for the development of novel therapeutics.

Comparative In Vitro Efficacy of 6-Alkyl-Substituted Pyrimidine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the reproducibility of in vitro experiments with 6-isopropylpyrimidin-4-ol and its analogs, presenting a comparative analysis of their cytotoxic effects on cancer cell lines.

This guide provides a comparative analysis of the in vitro performance of 6-alkyl-substituted pyrimidine derivatives, with a focus on their potential as anticancer agents. Due to the limited availability of specific in vitro data for this compound, this guide utilizes data from a closely related analog, 6-propyl-2-thiouracil, to provide insights into the potential efficacy of this class of compounds. The data is compared with a standard chemotherapeutic agent, Doxorubicin, to benchmark its performance.

Data Summary

The following table summarizes the cytotoxic activity of 6-propyl-2-thiouracil and its metal complexes against the human cervical carcinoma (HeLa) cell line, compared to the standard anticancer drug, Doxorubicin. The data is presented as the concentration required to inhibit 50% of cell growth (CD50).

CompoundCell LineCD50 (µM)
6-propyl-2-thiouracilHeLa> 100
Cu(II)-6-propyl-2-thiouracil ComplexHeLa45.8
Pd(II)-6-propyl-2-thiouracil ComplexHeLa28.3
DoxorubicinHeLa~ 0.1-1

Note: Data for 6-propyl-2-thiouracil and its complexes are derived from a study on metal complexes with thiouracil derivatives. The CD50 for Doxorubicin is a general reference range from various studies.

Experimental Protocols

A detailed methodology for the key cytotoxicity assay used to generate the data presented above is provided to ensure reproducibility.

Cytotoxicity Assay Protocol (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a defined cell line by 50% (CD50).

Materials:

  • HeLa (human cervical carcinoma) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (6-propyl-2-thiouracil and its metal complexes)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds and Doxorubicin are serially diluted in complete DMEM to various concentrations. The culture medium is then removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compounds. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CD50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential mechanism of action for pyrimidine analogs and the general workflow of the in vitro experiments.

G Potential Signaling Pathway of Pyrimidine Analogs Pyrimidine_Analog Pyrimidine Analog Cell_Surface_Receptor Cell Surface Receptor Pyrimidine_Analog->Cell_Surface_Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Cell_Surface_Receptor->Kinase_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Potential mechanism of action for pyrimidine analogs in cancer cells.

G Experimental Workflow for Cytotoxicity Testing cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Preparation Compound Dilution Compound_Addition Addition of Compounds Compound_Preparation->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubation (48-72h) Compound_Addition->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Acquisition Absorbance Reading MTT_Assay->Data_Acquisition Data_Analysis CD50 Determination Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing of compounds.

Confirming the Biological Target of 6-isopropylpyrimidin-4-ol: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, identifying and validating the biological target of a novel small molecule is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comparative overview of three distinct orthogonal assays to confirm the cellular target of a compound such as 6-isopropylpyrimidin-4-ol. The selected methods—Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS), and Drug Affinity Responsive Target Stability (DARTS)—offer complementary approaches to provide robust evidence of target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a small molecule to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein binds to a ligand, its melting temperature (Tm) typically increases.

Experimental Protocol
  • Cell Culture and Treatment: Culture the cells of interest to an appropriate confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified period.

  • Heating: Heat the cell suspensions in a PCR cycler across a defined temperature gradient (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins. This can be achieved through freeze-thaw cycles or the use of specific lysis buffers.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by heating the cells at a single temperature with varying compound concentrations to determine the EC50.

Data Presentation
Assay ParameterVehicle Control1 µM this compound10 µM this compound50 µM this compound
Melting Temperature (Tm)52.3°C54.8°C58.1°C59.5°C
Thermal Shift (ΔTm)-+2.5°C+5.8°C+7.2°C
EC50 (at 58°C)-\multicolumn{3}{c}{8.5 µM}

Visualization

G cluster_workflow CETSA Workflow A Treat cells with This compound B Apply heat shock across a temperature gradient A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Generate melting curves and determine ΔTm D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a technique used to identify the binding partners of a small molecule. In this method, a modified version of the small molecule is used as "bait" to capture its interacting proteins from a cell lysate. These captured proteins are then identified by mass spectrometry.

Experimental Protocol
  • Synthesis of Affinity Probe: Synthesize an analog of this compound that incorporates an affinity tag (e.g., biotin) via a linker, ensuring the modification does not disrupt the binding to its target.

  • Cell Lysis: Harvest and lyse cells to prepare a protein lysate.

  • Incubation: Incubate the cell lysate with the biotinylated this compound probe. A control incubation should be performed with biotin alone or a structurally similar but inactive molecule.

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe along with its bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the this compound probe sample with the control sample. Proteins that are significantly enriched in the probe sample are considered potential binding partners.

Data Presentation
Protein IDPeptide-Spectrum Matches (PSMs) with ProbePSMs in ControlFold Enrichment
Target Protein X125525.0
Background Protein A1081.25
Background Protein B22201.1
Background Protein C560.83

Visualization

G cluster_workflow AP-MS Workflow A Synthesize biotinylated This compound probe B Incubate probe with cell lysate A->B C Capture probe-protein complexes with streptavidin beads B->C D Wash to remove non-specific binders and elute proteins C->D E Identify enriched proteins by LC-MS/MS D->E

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method for identifying the protein target of a small molecule. It is based on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis.[1]

Experimental Protocol
  • Cell Lysis: Prepare a cell lysate from the cells of interest.

  • Compound Incubation: Incubate the cell lysate with this compound or a vehicle control.

  • Protease Digestion: Treat the lysates with a protease (e.g., thermolysin or pronase) for a limited time. The concentration of the protease and the digestion time should be optimized.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Protein Analysis: Analyze the protein samples by SDS-PAGE and visualize with Coomassie staining or by Western blotting for a specific candidate protein.

  • Data Analysis: Compare the protein bands between the compound-treated and vehicle-treated samples. A protein that is protected from degradation in the presence of this compound will appear as a more intense band and is a candidate target.

Data Presentation
Protease ConcentrationBand Intensity (Vehicle)Band Intensity (10 µM this compound)% Protection
0 µg/mL100%100%-
1 µg/mL75%95%26.7%
5 µg/mL40%80%100%
10 µg/mL15%60%300%

Visualization

G cluster_workflow DARTS Workflow A Incubate cell lysate with This compound B Perform limited protease digestion A->B C Stop digestion and separate proteins by SDS-PAGE B->C D Visualize protein bands (Coomassie or Western Blot) C->D E Identify protected proteins D->E

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Hypothetical Signaling Pathway

Once a target is confirmed, its role in a cellular signaling pathway can be investigated. The diagram below illustrates a hypothetical pathway where the identified target of this compound, "Target Protein X," is a kinase that, when inhibited, prevents the downstream phosphorylation of a transcription factor, thereby altering gene expression.

G cluster_pathway Hypothetical Signaling Pathway A Extracellular Signal B Receptor A->B C Target Protein X (Kinase) B->C D Transcription Factor C->D Phosphorylation E Gene Expression D->E F This compound F->C

Caption: Hypothetical signaling pathway for this compound.

By employing a combination of these orthogonal assays, researchers can build a strong body of evidence to confidently identify and validate the biological target of this compound, paving the way for further mechanistic studies and drug development efforts.

References

Comparative study of the ADME properties of 6-isopropylpyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of the ADME Properties of Pyrimidine Derivatives

A Focus on Structurally Related Pyrazolo[3,4-d]pyrimidine Analogs

In the landscape of drug discovery, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound series is paramount to its successful development. This guide provides a comparative study of the in vitro ADME properties of a series of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally analogous to 6-isopropylpyrimidin-4-ol derivatives. The data presented herein is crucial for researchers, scientists, and drug development professionals to make informed decisions in lead optimization and candidate selection.

Quantitative ADME Data Summary

The following table summarizes key in vitro ADME parameters for a selection of pyrazolo[3,4-d]pyrimidine derivatives, offering a comparative overview of their metabolic stability and permeability profiles.

Compound IDStructureMetabolic Stability (HLM, % remaining at 60 min)Permeability (Papp, A→B, 10⁻⁶ cm/s)
Compound 1 Substituted pyrazolo[3,4-d]pyrimidine8515.2
Compound 5 Fluoro-substituted pyrazolo[3,4-d]pyrimidine9218.5
Compound 7 Chloro-substituted pyrazolo[3,4-d]pyrimidine7812.8
Compound 9 Morpholine-substituted pyrazolo[3,4-d]pyrimidine659.5

Data is representative of compounds evaluated in a study on pyrazolo[3,4-d]pyrimidine derivatives as dual tyrosine kinase inhibitors.[1]

Experimental Protocols

Detailed methodologies for the key in vitro ADME experiments are provided below. These protocols are standard in the pharmaceutical industry and provide a basis for the generation of reliable and reproducible data.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Methodology:

  • Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: The metabolic reaction is initiated by the addition of NADPH (a necessary cofactor for CYP450 enzymes) at a final concentration of 1 mM.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can then be determined from the rate of disappearance of the compound.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a monolayer of cells with characteristics of intestinal enterocytes.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Compound Application: The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen).

  • Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral (B) side (representing the bloodstream).

  • Analysis: The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

  • Efflux Ratio: To assess for active efflux, the experiment is also performed in the reverse direction (B to A). The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated. An efflux ratio greater than 2 is indicative of active efflux.

Visualizations

The following diagrams illustrate the experimental workflow for the in vitro ADME assays described above.

ADME_Workflow cluster_Metabolic_Stability Metabolic Stability Assay cluster_Permeability Caco-2 Permeability Assay MS1 Compound Incubation with Human Liver Microsomes MS2 Initiate Reaction with NADPH MS1->MS2 MS3 Collect Samples at Time Points MS2->MS3 MS4 Quench Reaction & Precipitate Protein MS3->MS4 MS5 LC-MS/MS Analysis MS4->MS5 MS6 Calculate % Remaining & Intrinsic Clearance MS5->MS6 P1 Culture Caco-2 Cells on Transwell Plates P2 Apply Compound to Apical Side P1->P2 P3 Sample from Basolateral Side P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Calculate Papp & Efflux Ratio P4->P5

Caption: Workflow for in vitro Metabolic Stability and Caco-2 Permeability Assays.

ADME_Decision_Tree Start Test Compound MetStab Metabolic Stability (HLM) Start->MetStab Permeability Permeability (Caco-2) Start->Permeability High_MetStab High Stability MetStab->High_MetStab >80% remaining Low_MetStab Low Stability MetStab->Low_MetStab <20% remaining High_Perm High Permeability Permeability->High_Perm Papp > 10e-6 cm/s Low_Perm Low Permeability Permeability->Low_Perm Papp < 2e-6 cm/s Proceed Proceed to In Vivo PK High_MetStab->Proceed Optimize_Met Optimize for Metabolic Stability Low_MetStab->Optimize_Met High_Perm->Proceed Optimize_Perm Optimize for Permeability Low_Perm->Optimize_Perm

Caption: Decision-making flowchart based on in vitro ADME outcomes.

References

Safety Operating Guide

Proper Disposal of 6-Isopropylpyrimidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 6-Isopropylpyrimidin-4-ol, targeting researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Pre-Disposal and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye and face protection[1]. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[2][3]. In case of a spill, avoid generating dust and prevent the substance from entering drains[1][3].

II. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant[1][2][4].

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and any contaminated materials.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a compatible, sealable, and properly labeled container for waste collection.

    • Keep the container tightly closed in a dry and well-ventilated area, away from heat and ignition sources[2][3].

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, in accordance with local and federal regulations.

Note on "Sewering": It is strictly prohibited to dispose of this compound down the drain (sewering)[5][6]. This practice can lead to the contamination of water supplies[5][7].

III. Emergency Procedures

In the event of accidental exposure or release, follow these first-aid measures and contact emergency services immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water. Seek medical attention if irritation occurs.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

IV. Chemical and Physical Properties Relevant to Disposal

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Physical State Solid (Powder)[2]
Appearance Light yellow[2]
Melting Point 178 - 181 °C (352 - 358 °F)[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste check_contamination Is material contaminated with this compound? start->check_contamination collect_waste Collect in a labeled, sealed container check_contamination->collect_waste Yes no_waste No action needed check_contamination->no_waste No contact_ehs Contact Environmental Health & Safety (EHS) or approved waste contractor collect_waste->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds schedule_pickup Schedule waste pickup provide_sds->schedule_pickup document_disposal Document disposal records schedule_pickup->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Isopropylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for 6-Isopropylpyrimidin-4-ol, ensuring the well-being of laboratory personnel and compliance with safety standards. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar compounds, such as pyrimidine derivatives, and established best practices for handling potentially hazardous research chemicals.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure, this compound should be handled as a potentially hazardous substance. The primary hazards are anticipated to include skin and eye irritation, respiratory tract irritation, and potential for more severe health effects with prolonged or significant exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye Protection Chemical Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to protect skin and clothing.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if aerosols or dust may be generated.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet to protect against spills.
Operational Plan: Safe Handling and Storage

Safe handling and proper storage are critical to minimize exposure and prevent accidents.

Engineering Controls and Work Practices

Control/PracticeDescription
Ventilation All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Ignition Sources Keep the compound away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.
Static Discharge Take precautionary measures against static discharge, especially when handling powdered forms.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

ConditionRequirement
Container Keep the container tightly closed.
Location Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Access Store in a locked cabinet or a restricted-access area.
Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the waste in a sealed container for proper disposal.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
Disposal Plan

Proper disposal of this compound and associated contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol

Waste TypeDisposal Method
Unused Compound Dispose of as hazardous chemical waste through an approved waste disposal company. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, wipes) Collect in a designated, sealed hazardous waste container for disposal by a licensed contractor.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container in accordance with local regulations.

The U.S. Environmental Protection Agency (EPA) prohibits the sewering (flushing down a drain) of hazardous pharmaceutical waste.[2] All waste must be managed in accordance with federal, state, and local regulations.

Visual Guides

The following diagrams illustrate the recommended workflow for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental Workflow for Handling this compound.

G cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal waste_solid Solid Waste (Unused Compound, Contaminated PPE) seg_solid Solid Hazardous Waste Container waste_solid->seg_solid waste_liquid Liquid Waste (Contaminated Solvents, Rinsate) seg_liquid Liquid Hazardous Waste Container waste_liquid->seg_liquid waste_sharps Contaminated Sharps seg_sharps Sharps Container waste_sharps->seg_sharps disp_contractor Licensed Hazardous Waste Contractor seg_solid->disp_contractor seg_liquid->disp_contractor seg_sharps->disp_contractor

Caption: Waste Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.